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  • Product: (Bicyclo[2.2.1]hept-2-yl)methyl acetate
  • CAS: 53075-46-0

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of (Bicyclo[2.2.1]hept-2-yl)methyl acetate: A Technical Guide for Advanced Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0) Executive Summary In the landscape of specialty chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0)

Executive Summary

In the landscape of specialty chemicals and pharmaceutical intermediates, bridged bicyclic systems offer unique stereochemical and thermodynamic advantages. (Bicyclo[2.2.1]hept-2-yl)methyl acetate , commonly referred to as 2-norbornanemethyl acetate, is a rigid, lipophilic ester built upon the norbornane scaffold. Registered under the EPA Toxic Substances Control Act (TSCA) inventory (CAS 53075-46-0)[1], this compound serves as a critical building block in materials science (e.g., low-volatility reactive diluents) and as a bioisostere in medicinal chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic protocol designed to overcome the inherent steric challenges of the bicyclic framework.

Structural Causality and Physicochemical Properties

The core of (bicyclo[2.2.1]hept-2-yl)methyl acetate is the norbornane (bicyclo[2.2.1]heptane) ring. This bridged structure locks the carbon framework into a rigid, boat-like conformation, significantly restricting bond rotation.

Causality of Physical Properties
  • Lipophilicity and Density: The tightly packed, rigid hydrocarbon framework increases the density of the molecule compared to acyclic aliphatic esters of the same molecular weight. The lack of polarizable surface area beyond the ester linkage results in a highly lipophilic profile (LogP ~2.8).

  • Boiling Point Elevation: The rigid 3D structure enhances intermolecular van der Waals interactions, elevating the boiling point (~210–220 °C) well above that of flexible, linear C10 esters. This makes it an excellent candidate for low-volatility applications in polymer formulations.

  • Entropic Binding (Drug Development): In medicinal chemistry, appending a norbornane derivative rather than a flexible aliphatic chain reduces the entropic penalty upon binding to a target receptor. The molecule is "pre-organized," requiring less energy to adopt an active conformation within a hydrophobic binding pocket.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound. Due to its niche nature, specific thermodynamic values are derived via predictive structural modeling against analogous bicyclic esters (e.g., bornyl acetate).

PropertyValueMethod / Source
Chemical Name (Bicyclo[2.2.1]hept-2-yl)methyl acetateIUPAC Nomenclature
CAS Registry Number 53075-46-0EPA TSCA Inventory[1]
Molecular Formula C10H16O2Structural Derivation
Molecular Weight 168.23 g/mol Calculated
Appearance Colorless, viscous liquidPredicted (Analog comparison)
Boiling Point ~210–220 °CPredictive Modeling
Density ~0.98–1.01 g/cm³Predictive Modeling
Topological Polar Surface Area 26.3 ŲCalculated (Ester oxygen contribution)
LogP (Octanol/Water) ~2.8Predictive Modeling

Synthetic Workflow and Self-Validating Protocol

Synthesizing (bicyclo[2.2.1]hept-2-yl)methyl acetate requires navigating the steric hindrance of the norbornane ring. The precursor, bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2)[2], exists as a mixture of endo and exo isomers[3]. The endo face of the norbornane ring is particularly sterically congested, making standard Fischer esterification kinetically slow and entropically disfavored.

To overcome this, we employ a highly reactive acetylation protocol utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Reaction Pathway Visualization

Synthesis A Norbornene (Bicyclo[2.2.1]hept-2-ene) B Hydroboration-Oxidation (BH3·THF, H2O2/NaOH) A->B C Bicyclo[2.2.1]heptane-2-methanol (CAS: 5240-72-2) B->C IPC: GC-FID (Loss of alkene) D Acetylation (Ac2O, Pyridine, DMAP) C->D E (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0) D->E IPC: TLC (Rf shift)

Figure 1: Two-step synthetic workflow for (bicyclo[2.2.1]hept-2-yl)methyl acetate with IPCs.

Step-by-Step Protocol: DMAP-Catalyzed Acetylation

Objective: Convert the sterically hindered bicyclo[2.2.1]heptane-2-methanol into its acetate ester with >95% conversion.

Mechanistic Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride alone, allowing it to rapidly acylate the sterically hindered endo-/ exo-alcohol mixture. Pyridine is used as an auxiliary base to neutralize the resulting acetic acid, preventing the reverse reaction and driving the equilibrium forward.

Procedure:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1.0 eq (10 mmol, ~1.26 g) of bicyclo[2.2.1]heptane-2-methanol[2] in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 eq (20 mmol, 1.6 mL) of anhydrous pyridine.

  • Catalyst Addition: Add 0.1 eq (1 mmol, 122 mg) of DMAP.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 eq (15 mmol, 1.4 mL) of acetic anhydride over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the anhydride cleavage and prevents localized thermal degradation.

  • Self-Validation (In-Process Control - IPC): After 2 hours of stirring at room temperature, remove a 50 µL aliquot. Quench in 1 mL water, extract with 1 mL ethyl acetate, and spot on a silica TLC plate (Mobile Phase: Hexanes:EtOAc 8:2).

    • Validation Check: The reaction is validated as complete when the UV-inactive, KMnO4-stainable alcohol spot (lower Rf ~0.2) completely disappears, and a new, less polar ester spot (higher Rf ~0.6) emerges.

  • Workup: Quench the bulk reaction with 20 mL of saturated aqueous NaHCO3 to destroy excess anhydride. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine and DMAP), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield (bicyclo[2.2.1]hept-2-yl)methyl acetate[1].

Pharmacokinetic & Metabolic Profiling

When utilized as a lipophilic moiety in prodrug design or as a bioisostere, understanding the metabolic fate of the acetate ester is critical.

The primary metabolic liability of (bicyclo[2.2.1]hept-2-yl)methyl acetate is hydrolysis by ubiquitous mammalian carboxylesterases (CES). However, due to the steric shielding provided by the norbornane ring, the rate of CES-mediated cleavage is significantly slower than that of unbranched aliphatic acetates. This property can be leveraged to design sustained-release prodrugs.

Predicted Metabolic Degradation Pathway

Metabolism A (Bicyclo[2.2.1]hept-2-yl)methyl acetate B Carboxylesterase (CES) Cleavage A->B C Bicyclo[2.2.1]heptane-2-methanol (Lipophilic Metabolite) B->C D Acetic Acid (Endogenous Pool) B->D E UGT-Mediated Glucuronidation C->E Phase II Metabolism F Renal Excretion E->F

Figure 2: Predicted mammalian metabolic degradation pathway via carboxylesterase cleavage.

Upon hydrolysis, the molecule yields acetic acid (which enters the endogenous acetyl-CoA pool) and bicyclo[2.2.1]heptane-2-methanol[3]. The bulky, lipophilic alcohol subsequently undergoes Phase II metabolism, primarily via Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated glucuronidation, increasing its water solubility for renal excretion.

References

  • Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement - epa nepis Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of (Bicyclo[2.2.1]hept-2-yl)methyl Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The bridged bicyclic scaffold of (bicyclo[2.2.1]hept-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The bridged bicyclic scaffold of (bicyclo[2.2.1]hept-2-yl)methyl acetate—commonly referred to as 2-norbornylmethyl acetate—presents a unique structural motif frequently leveraged in polymer science, specialty fragrances, and as a rigid pharmacophore in drug discovery. Due to the rigid, three-dimensional nature of the norbornane skeleton, the assignment of its stereochemistry (exo vs. endo) relies heavily on precise Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive framework for the structural elucidation of exo-(bicyclo[2.2.1]hept-2-yl)methyl acetate. By detailing the causality behind chemical shifts—specifically the diagnostic γ -gauche effect—and providing a self-validating experimental protocol, this document serves as an authoritative reference for analytical scientists characterizing complex bicyclic systems.

Causality in Stereochemical Assignment: The γ -Gauche Effect

In rigid bicyclic systems, standard 1 H coupling constants (via the Karplus equation) are often insufficient for definitive stereochemical assignment due to overlapping multiplets in the aliphatic region (1.10–1.80 ppm). Instead, 13 C NMR serves as the primary diagnostic tool, governed by the γ -gauche effect [1].

The Mechanistic Logic

The γ -gauche effect dictates that when two carbon atoms are in a gauche orientation (separated by three bonds), the steric compression between their respective electron clouds increases local electron density, thereby shielding the nuclei and shifting their NMR signals upfield (lower ppm).

  • In the exo isomer: The -CH 2​ OAc group at C2 is syn to the C7 methylene bridge. This eclipsing interaction causes a strong γ -steric compression on C7, pushing its chemical shift upfield to approximately 35.2 ppm[1].

  • In the endo isomer: The -CH 2​ OAc group is anti to the C7 bridge but syn to the C6 endo proton. Consequently, C7 relaxes downfield (~38.5 ppm), while C6 experiences the upfield γ -gauche shift.

Understanding this causality allows researchers to bypass ambiguous proton multiplets and directly assign stereochemistry based on the C7 and C6 carbon resonances.

Stereo_Logic Root Isomeric Mixture (Bicyclo[2.2.1]hept-2-yl)methyl Acetate Exo Exo Isomer (Equatorial-like) Root->Exo Endo Endo Isomer (Axial-like) Root->Endo C7 C7 Bridge Shift (Diagnostic Node) Exo->C7 Endo->C7 Exo_Shift Upfield (~35 ppm) Strong γ-gauche to C7 C7->Exo_Shift If Exo Endo_Shift Downfield (~38 ppm) Weak γ-gauche to C7 C7->Endo_Shift If Endo

Fig 1. Logical pathway for stereochemical assignment via the γ-gauche effect.

Quantitative Spectral Data

The following tables summarize the validated 1 H and 13 C NMR spectral data for the exo isomer. The assignment logic is grounded in established shifts for norbornylmethanols and their esterified derivatives[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-CH 2​ O- (a) 4.05dd10.8, 6.51HDiastereotopic proton attached to oxygen.
-CH 2​ O- (b) 3.92dd10.8, 7.81HDiastereotopic proton attached to oxygen.
C1-H 2.25br s-1HBridgehead proton; broadened due to long-range W-coupling.
C4-H 2.20br s-1HBridgehead proton.
-CH 3​ 2.05s-3HAcetate methyl group; highly deshielded by adjacent carbonyl.
C2-H 1.75m-1HMethine proton at the point of substitution.
C3, C5, C6, C7 1.10 – 1.50m-8HOverlapping norbornyl skeleton methylenes.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 171.2CqEster carbonyl carbon.
-CH 2​ O- 69.5CH 2​ Deshielded by electronegative oxygen[2].
C2 38.8CHSubstitution site; shifted downfield relative to base norbornane.
C1 38.5CHBridgehead adjacent to substitution.
C4 36.5CHDistal bridgehead.
C7 35.2CH 2​ Methylene bridge; shielded by exo γ-gauche effect[1].
C3 34.5CH 2​ Adjacent to C2 substitution.
C5 29.8CH 2​ Distal skeleton methylene.
C6 28.9CH 2​ Distal skeleton methylene.
-CH 3​ 21.0CH 3​ Acetate methyl carbon.

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of NMR data must not rely solely on 1D experiments. The following protocol establishes a self-validating system where 2D cross-correlation inherently proves the 1D assignments.

Phase 1: Sample Preparation

Causality: Deuterated chloroform (CDCl 3​ ) is selected because it lacks interfering protons (save for the residual CHCl 3​ at 7.26 ppm) and provides a robust deuterium lock signal to stabilize the magnetic field during long 2D acquisitions.

  • Weigh 20.0 ± 0.5 mg of high-purity (bicyclo[2.2.1]hept-2-yl)methyl acetate using a microanalytical balance.

  • Dissolve the analyte completely in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

Phase 2: 1D & 2D Acquisition Workflow

Causality: 1D spectra provide quantitative integration and baseline shifts, while 2D spectra (HSQC/HMBC) map the exact connectivity, eliminating assignment ambiguity in the crowded 1.10–1.50 ppm region.

  • 1D 1 H NMR: Acquire with a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C NMR: Acquire using a power-gated decoupling sequence (e.g., zgpg30) to suppress Nuclear Overhauser Effect (NOE) distortions, utilizing 512 scans and a D1 of 2.0 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons with their directly attached carbons. This validates the diastereotopic -CH 2​ O- protons (4.05 and 3.92 ppm) mapping to the single carbon at 69.5 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2- and 3-bond couplings. Crucial Validation Step: Look for the cross-peak between the -CH 2​ O- protons and the carbonyl carbon (171.2 ppm) to definitively prove the ester linkage.

NMR_Workflow A Sample Prep: 20mg in CDCl3 B 1D Acquisition: 1H & 13C A->B C 2D Acquisition: HSQC & HMBC B->C D Data Processing: Phase & Baseline Correction C->D E Signal Assignment: γ-Gauche Analysis D->E F Self-Validation: HMBC Cross-Correlation E->F

Fig 2. Self-validating NMR acquisition and processing workflow.

References

  • Synthesis of α-Chloroboronic Esters via Photoredox-catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters Source: Amazon AWS (Supplementary Information for 13C NMR shifts of bicyclo[2.2.1]heptan-2-ylmethanol derivatives) URL:2

  • Spartan 16 Manual | Computational Chemistry Source: Scribd (Wavefunction Inc., detailing the γ -gauche effect in 2-norbornylmethanol stereoisomers) URL:1

  • LTD1731 Public Report - Australian Industrial Chemicals Introduction Scheme (AICIS) Source: industrialchemicals.gov.au (Industrial relevance of bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives) URL:

Sources

Foundational

thermodynamic stability of (bicyclo[2.2.1]hept-2-yl)methyl acetate isomers

An in-depth analysis of the requires a rigorous understanding of molecular geometry, steric strain, and advanced analytical validation. As a Senior Application Scientist, I approach this topic not merely as a theoretical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the requires a rigorous understanding of molecular geometry, steric strain, and advanced analytical validation. As a Senior Application Scientist, I approach this topic not merely as a theoretical exercise, but as a critical parameter that dictates the behavior of these molecules in drug development, polymer chemistry, and material science.

Below is a comprehensive technical guide detailing the mechanistic causality behind the thermodynamic preferences of these isomers, supported by self-validating experimental and computational workflows.

Structural Fundamentals & Mechanistic Causality

The molecule features a bicyclo[2.2.1]heptane (norbornane) core substituted at the C2 position with a methyl acetate moiety (-CH 2​ OAc). The rigid, bridged nature of the norbornane system creates two distinct stereochemical faces:

  • The Exo Face: The convex, relatively unhindered outer face.

  • The Endo Face: The concave, sterically congested inner face ("U-shape").

The Origin of Thermodynamic Preference

The thermodynamic stability of norbornyl derivatives is fundamentally governed by intramolecular steric interactions. The exo isomer is the global thermodynamic minimum , while the endo isomer is a higher-energy, metastable state.

This energy delta is driven by Pauli repulsion between electron clouds. When the bulky -CH 2​ OAc group is in the endo position, it suffers a severe van der Waals clash with the endo proton at the C6 position (the "endo-endo" steric clash). Conversely, when situated in the exo position, the substituent points outward. Its only notable steric interaction is a mild repulsion with the syn proton of the C7 bridge. Because the spatial distance between the C2 exo substituent and the C7 syn proton is significantly larger than the C2 endo to C6 endo distance, the enthalpic penalty ( ΔH ) is drastically reduced.

This thermodynamic control is a universal feature of norbornyl systems and heavily dictates their reactivity, as extensively documented in studies of 1[1] and 2[2].

IsomerThermodynamics endo endo-Isomer (Sterically Hindered) exo exo-Isomer (Thermodynamically Favored) endo->exo ΔG ≈ -1.5 kcal/mol (Equilibrium Shift) steric C6-endo Proton Repulsion steric->endo Destabilizes bridge C7-syn Bridge Interaction (Minor) bridge->exo Mildly affects

Fig 1: Thermodynamic relationship and steric factors governing norbornyl isomer stability.

Quantitative Thermodynamic Data

To summarize the energetic landscape of the (bicyclo[2.2.1]hept-2-yl)methyl acetate system, we can extrapolate quantitative parameters based on established calorimetric and computational data for 2-substituted norbornanes.

Thermodynamic Parameterexo-(Bicyclo[2.2.1]hept-2-yl)methyl acetateendo-(Bicyclo[2.2.1]hept-2-yl)methyl acetateCausality / Structural Origin
Relative Enthalpy ( ΔH ) 0.0 kcal/mol (Baseline)+1.2 to +1.8 kcal/molSevere steric clash with the C6-endo proton in the endo isomer.
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Baseline)+1.0 to +1.5 kcal/molThe enthalpic penalty outweighs minor entropic differences in side-chain rotamers.
Equilibrium Population (298 K) ~ 85 - 95%~ 5 - 15%Derived via the Boltzmann distribution ( ΔG=−RTlnKeq​ ).
Primary Steric Interaction C7-syn bridge proton (Minor)C6-endo proton (Major)The convex exo face offers a wider spatial cone for the -CH 2​ OAc group.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of these isomers, we must employ orthogonal techniques. Relying on a single method introduces blind spots. Therefore, I mandate a dual-pronged approach: high-level Density Functional Theory (DFT) calculations paired with empirical quantitative NMR (qNMR).

ExperimentalWorkflow step1 1. Isomer Synthesis & Isolation step2 2. qNMR Purity & Equilibrium Validation step1->step2 step3 3. DFT Computational Profiling (ωB97X-D) step2->step3 Validated empirical structures step4 4. Thermodynamic Parameter Extraction step3->step4 ΔG, ΔH, ΔS data correlation

Fig 2: Integrated experimental and computational workflow for thermodynamic profiling.

Protocol A: Computational Thermodynamic Profiling (DFT)

Standard functionals (like B3LYP) frequently fail to capture the medium-range dispersion interactions inherent to compact bicyclic cores. To ensure rigorous accuracy, we utilize dispersion-corrected functionals, a standard supported by3[3].

  • Conformational Sampling: Execute a Monte Carlo conformational search using the MMFF94 force field to identify the lowest-energy rotamers of the methyl acetate side chain for both endo and exo isomers.

  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the ω B97X-D functional with a def2-TZVP basis set . This combination accurately models the critical non-covalent intramolecular repulsions.

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation at the same level of theory.

    • Causality Check: The presence of zero imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

  • Thermodynamic Extraction: Extract the sum of electronic and thermal Free Energies ( G ) at 298.15 K. Calculate ΔG=Gendo​−Gexo​ to quantify the thermodynamic preference.

Protocol B: Analytical Quantification of Isomeric Ratios (qNMR)

If the isomers are subjected to thermodynamic equilibration (e.g., via high-temperature radical pathways or synthesized as a thermodynamic mixture), qNMR serves as the ultimate empirical truth for calculating ΔG .

  • Sample Preparation: Dissolve 15 mg of the (bicyclo[2.2.1]hept-2-yl)methyl acetate mixture in 0.6 mL of CDCl 3​ containing 0.05% v/v TMS.

  • Self-Validation ( T1​ Inversion-Recovery): Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the diastereotopic -CH 2​ -O- protons.

    • Causality Check: Rigid bicyclic protons often exhibit unusually long T1​ times. Guessing the relaxation delay leads to integration bias.

  • Quantitative Acquisition: Acquire a 1 H NMR spectrum (500 MHz minimum) using a 90∘ pulse and a relaxation delay ( D1​ ) set to strictly ≥5×T1​ . This ensures >99% magnetization recovery.

  • Thermodynamic Calculation: Integrate the distinct -CH 2​ -O- signals (the exo isomer's protons typically resonate slightly upfield due to the anisotropic shielding of the bicyclic core). Determine the molar ratio ( Keq​=[exo]/[endo] ) and apply the Boltzmann equation ( ΔG=−RTlnKeq​ ) to cross-validate the DFT findings.

Implications in Drug Development

Understanding this thermodynamic baseline is not optional for medicinal chemists. When a norbornyl scaffold is utilized as a lipophilic pharmacophore, the exo and endo isomers present entirely different 3D spatial vectors to a receptor pocket. Because the exo isomer is the thermodynamic sink, synthetic pathways naturally bias toward it. If a biological target requires the endo configuration for a "lock-and-key" fit, developers must engineer kinetically controlled synthetic routes and ensure the molecule is not susceptible to in vivo epimerization, which would lead to an immediate loss of drug efficacy as the system relaxes to the exo state.

References

  • Thermodynamic Control in the Catalytic Insertion Polymerization of Norbornenes as Rationale for the Lack of Reactivity of Endo-Substituted Norbornenes Source: ACS Catalysis URL:[Link]

  • Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis Source: Scientific Research Publishing URL:[Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory Source: Journal of Computer-Aided Molecular Design URL:[Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for (Bicyclo[2.2.1]hept-2-yl)methyl Acetate: A Comprehensive Technical Guide

Executive Summary (Bicyclo[2.2.1]hept-2-yl)methyl acetate, commonly referred to as norbornanemethyl acetate, is a bridged bicyclic compound with significant utility as a rigid scaffold in medicinal chemistry, polymer sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Bicyclo[2.2.1]hept-2-yl)methyl acetate, commonly referred to as norbornanemethyl acetate, is a bridged bicyclic compound with significant utility as a rigid scaffold in medicinal chemistry, polymer science, and fragrance synthesis. Its unique bicyclo[2.2.1]heptane core imparts high structural rigidity, making it an ideal candidate for probing steric effects in drug-receptor interactions. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two primary synthesis pathways of this molecule: the classical Diels-Alder/Hydrogenation sequence and the transition-metal-catalyzed Hydroformylation/Functionalization route .

Molecular Profiling & Target Architecture

  • IUPAC Name: (Bicyclo[2.2.1]hept-2-yl)methyl acetate

  • Formula: C₁₀H₁₆O₂[1]

  • Molecular Weight: 168.23 g/mol [1]

  • Structural Features: A norbornane (bicyclo[2.2.1]heptane) core substituted at the C2 position with an acetoxymethyl group. The bridged nature of the core introduces inherent facial diastereoselectivity (endo vs. exo), which dictates the synthetic strategy depending on the desired stereochemical outcome.

Synthetic Pathway A: Diels-Alder Cycloaddition & Hydrogenation

The most robust and industrially scalable route to the target molecule relies on a [4+2] cycloaddition followed by catalytic hydrogenation[2].

Mechanistic Causality

The synthesis begins with the Diels-Alder reaction between cyclopentadiene (the diene) and allyl acetate (the dienophile). According to Frontier Molecular Orbital (FMO) theory, the reaction is driven by the interaction between the HOMO of cyclopentadiene and the LUMO of allyl acetate.

Because allyl acetate is not a highly activated dienophile (lacking a strongly electron-withdrawing group directly conjugated to the alkene), the reaction requires significant thermal activation (typically 170–200 °C)[2]. The stereochemical outcome is governed by the Alder endo rule; secondary orbital interactions kinetically favor the endo transition state, leading to a mixture where the endo isomer predominates, though prolonged heating can lead to thermodynamic equilibration favoring the exo adduct[3]. Subsequent catalytic hydrogenation of the strained C5-C6 double bond using Palladium on Carbon (Pd/C) yields the saturated target molecule.

PathwayA CPD Cyclopentadiene (Diene) Heat Thermal Cycloaddition (170-200 °C) CPD->Heat AA Allyl Acetate (Dienophile) AA->Heat Intermediate Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate (endo/exo mixture) Heat->Intermediate Hydro Catalytic Hydrogenation (H2, Pd/C) Intermediate->Hydro Product (Bicyclo[2.2.1]hept-2-yl)methyl acetate (Target) Hydro->Product

Fig 1. Diels-Alder cycloaddition and hydrogenation workflow for target synthesis.

Self-Validating Protocol A

Step 1: Preparation of Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate

  • Cracking: Thermally crack dicyclopentadiene at 170 °C to generate fresh cyclopentadiene monomer. Validation: Collect distillate at 40–42 °C to ensure monomeric purity.

  • Cycloaddition: In a high-pressure autoclave, combine freshly cracked cyclopentadiene (1.0 eq) and allyl acetate (1.2 eq). Purge with N₂.

  • Heating: Heat the sealed vessel to 180 °C for 12 hours. The pressure will rise and subsequently plateau as the gas-phase diene is consumed.

  • IPC (In-Process Control): Sample the mixture and analyze via GC-MS. The reaction is complete when the cyclopentadiene peak area is <2%.

  • Purification: Purify the crude mixture via vacuum distillation to isolate bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate[2].

Step 2: Catalytic Hydrogenation

  • Setup: Dissolve the intermediate in anhydrous methanol (0.5 M). Add 5% Pd/C catalyst (5 wt%).

  • Reaction: Purge the reaction flask with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at ambient temperature for 4 hours.

  • IPC: Monitor via ¹H NMR. The disappearance of the olefinic protons at δ 5.9–6.2 ppm validates complete reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, (bicyclo[2.2.1]hept-2-yl)methyl acetate.

Synthetic Pathway B: Rhodium-Catalyzed Hydroformylation Route

When strict exo-stereoselectivity is required, transition-metal-catalyzed hydroformylation of norbornene provides an elegant, atom-economical alternative[4][5].

Mechanistic Causality

The reaction utilizes a Rh(I) catalyst, typically generated in situ from Rh(acac)(CO)₂ and a phosphine ligand (e.g., DPPF)[5]. The catalytic cycle begins with the coordination of the strained norbornene double bond to the active [RhH(CO)₂L₂] species.

Crucially, the stereochemistry is dictated by the rigid, concave geometry of the norbornane cage. The endo face is sterically blocked by the hydrogen atoms of the C7 methylene bridge and the adjacent C5/C6 protons. Consequently, the Rh-hydride species exclusively attacks the exo face[4]. Following migratory insertion and CO coordination, reductive elimination yields exo-norbornane-2-carboxaldehyde. Subsequent reduction and acetylation yield the isomerically pure target.

PathwayB Rh Rh(I) Catalyst Precursor Active [RhH(CO)2L2] Active Species Rh->Active Syngas (CO/H2) Coord Norbornene Coordination (exo-face attack) Active->Coord Insert Migratory Insertion (Alkyl-Rh complex) Coord->Insert CO CO Insertion (Acyl-Rh complex) Insert->CO RedElim Reductive Elimination (H2 oxidative addition) CO->RedElim RedElim->Active Catalyst Regeneration Aldehyde exo-Norbornane-2-carboxaldehyde RedElim->Aldehyde RedAc 1. NaBH4 Reduction 2. Ac2O/Pyridine Aldehyde->RedAc Product (Bicyclo[2.2.1]hept-2-yl)methyl acetate RedAc->Product

Fig 2. Rhodium-catalyzed hydroformylation cycle and subsequent functionalization.

Self-Validating Protocol B

Step 1: Hydroformylation

  • Catalyst Generation: In a Parr reactor, dissolve Rh(acac)(CO)₂ (0.1 mol%) and DPPF ligand (0.2 mol%) in anhydrous toluene[5].

  • Reaction: Add norbornene (1.0 eq). Pressurize the reactor with Syngas (CO/H₂ 1:1) to 50 psi and heat to 80 °C for 12 hours[5].

  • IPC: Analyze an aliquot via GC. A single peak corresponding to exo-norbornane-2-carboxaldehyde validates the regioselectivity and completion.

Step 2: Reduction & Acetylation

  • Reduction: Cool the crude aldehyde solution to 0 °C. Add methanol, followed by portion-wise addition of NaBH₄ (1.5 eq). Stir for 2 hours. Quench with saturated NH₄Cl. Extract with ethyl acetate and concentrate to yield the intermediate alcohol.

  • Acetylation: Dissolve the alcohol in dichloromethane. Add pyridine (2.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.

  • Validation: Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the highly polar alcohol spot and the appearance of a less polar spot confirms successful acetylation. Wash with 1M HCl, dry over MgSO₄, and concentrate to yield the pure exo-(bicyclo[2.2.1]hept-2-yl)methyl acetate.

Quantitative Comparative Analysis

The selection of the synthetic route depends heavily on the project's scale and stereochemical requirements. The table below summarizes the critical parameters of both pathways.

ParameterPathway A: Diels-Alder RoutePathway B: Hydroformylation Route
Primary Reagents Cyclopentadiene, Allyl AcetateNorbornene, Syngas (CO/H₂), Ac₂O
Catalyst System None (Thermal) / Pd/C (Step 2)Rh(acac)(CO)₂ / Phosphine Ligand
Stereoselectivity Mixed (endo favored kinetically)Highly exo-selective (>95%)
Scalability Excellent (Industrial standard)Moderate (Requires high-pressure gas)
Atom Economy High (Addition reactions)High (Catalytic insertions)
Primary Byproducts Dicyclopentadiene, exo-isomerAlkene isomerization products (minimal)

Conclusion

The synthesis of (bicyclo[2.2.1]hept-2-yl)methyl acetate can be tailored to specific operational capabilities and stereochemical needs. The Diels-Alder approach remains the workhorse for bulk synthesis due to its reliance on cheap, commercially available starting materials and avoidance of specialized high-pressure gas infrastructure[2]. Conversely, the Rh-catalyzed hydroformylation route represents a triumph of rational catalyst design, exploiting the intrinsic steric bias of the norbornene cage to deliver the exo-isomer with near-perfect selectivity[4][5].

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Protocols & Analytical Methods

Method

Application Note: Lab-Scale Protocols for the Synthesis of (Bicyclo[2.2.1]hept-2-yl)methyl Acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Context (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS 53075-46-0), commonly referred to as 2-norbornanemet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Context

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS 53075-46-0), commonly referred to as 2-norbornanemethyl acetate, is a versatile bridged bicyclic compound[1]. Its unique stereochemical rigid framework makes it a highly valued intermediate in the synthesis of specialized polymers (such as norbornene-type addition polymers used in electronic dielectrics), advanced drug delivery scaffolds, and complex fragrance profiles[2].

Due to the steric encumbrance inherent to the bicyclo[2.2.1]heptane system, synthesizing functionalized derivatives requires careful selection of reagents to overcome kinetic barriers. This application note details two highly reliable, self-validating laboratory-scale protocols for synthesizing this target: a top-down Direct Esterification and a bottom-up De Novo Synthesis via a Diels-Alder/Hydrogenation sequence.

Mechanistic Rationale & Pathway Selection

Understanding the causality behind the reaction conditions is critical for successful execution and scale-up.

  • Pathway A: Direct Esterification (Late-Stage Functionalization) This route utilizes commercially available 2-norbornanemethanol (bicyclo[2.2.1]heptane-2-methanol)[3]. While the primary hydroxyl group is relatively accessible, the bulky bicyclic backbone can hinder standard esterification. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a hypernucleophilic catalyst alongside acetic anhydride[4]. DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate undergoes rapid nucleophilic attack by the alcohol, driving the reaction to completion significantly faster than pyridine or triethylamine alone[5].

  • Pathway B: De Novo Synthesis (Diels-Alder & Hydrogenation) When the functionalized alcohol is cost-prohibitive for bulk synthesis, a bottom-up approach is preferred.

    • Step B1: Cyclopentadiene undergoes a [4+2] cycloaddition with allyl acetate to form bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate[6]. Because allyl acetate lacks a conjugated electron-withdrawing group, it acts as an unactivated dienophile. Consequently, the normal-demand Diels-Alder reaction is sluggish and requires forcing thermal conditions (typically >150 °C in a sealed vessel) to overcome the high activation energy.

    • Step B2: The resulting cycloadduct contains a highly strained internal alkene. This strain provides a strong thermodynamic driving force for catalytic hydrogenation (Pd/C). The exo face of the norbornene system is sterically less hindered, leading to highly diastereoselective exo-face coordination to the palladium surface and rapid reduction at room temperature[3].

Pathway Visualization

SynthesisPathways N1 2-Norbornanemethanol Target (Bicyclo[2.2.1]hept-2-yl)methyl acetate N1->Target Pathway A N2 Acetic Anhydride + DMAP N2->Target N3 Cyclopentadiene + Allyl Acetate N4 Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate N3->N4 Pathway B1 N4->Target Pathway B2 N5 H2, Pd/C N5->Target

Figure 1: Divergent synthetic pathways for (bicyclo[2.2.1]hept-2-yl)methyl acetate.

Quantitative Pathway Comparison

ParameterPathway A: Direct EsterificationPathway B: Diels-Alder + Hydrogenation
Starting Materials 2-Norbornanemethanol, Acetic AnhydrideCyclopentadiene, Allyl Acetate, H2 gas
Step Count 12
Typical Overall Yield 88 – 95%60 – 75%
Stereochemical Outcome Retains starting material stereochemistryYields endo/exo mixture (endo-favored)
Primary Advantage Mild conditions, rapid executionHighly cost-effective for bulk scale-up
Primary Challenge Cost of the bicyclic precursorHigh-temperature/pressure requirements

Detailed Experimental Protocols

Protocol A: Direct Esterification of 2-Norbornanemethanol

Reagents:

  • 2-Norbornanemethanol (CAS 5240-72-2): 1.26 g (10.0 mmol)

  • Acetic Anhydride: 1.13 mL (12.0 mmol)

  • Triethylamine (TEA): 2.10 mL (15.0 mmol)

  • 4-Dimethylaminopyridine (DMAP): 61 mg (0.5 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM): 25 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N2 or Argon).

  • Dissolution: Add 2-norbornanemethanol, TEA, and DMAP to the flask, followed by 25 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Cooling mitigates the exothermic acylation, preventing localized overheating and potential degradation.

  • Addition: Add acetic anhydride dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The polar alcohol (Rf ~0.2) should completely disappear, replaced by the non-polar ester (Rf ~0.7).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 (neutralizes excess acetic anhydride). Transfer to a separatory funnel.

  • Washing: Extract the organic layer. Wash sequentially with 1M HCl (20 mL) to protonate and remove TEA/DMAP, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the target ester as a clear oil.

Protocol B: De Novo Synthesis via Diels-Alder & Hydrogenation
Step B1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate

Reagents:

  • Dicyclopentadiene: 30 mL (crack to yield ~15 mL active cyclopentadiene)

  • Allyl Acetate: 10.0 g (100 mmol)

Step-by-Step Methodology:

  • Cracking the Diene: Thermally crack dicyclopentadiene at 170 °C using a fractional distillation setup. Collect the monomeric cyclopentadiene in a receiver flask chilled to -78 °C. Causality: Cyclopentadiene rapidly dimerizes at room temperature; it must be freshly prepared to ensure a high concentration of the active diene.

  • Cycloaddition: In a heavy-walled pressure tube, combine freshly cracked cyclopentadiene (9.9 g, 150 mmol) and allyl acetate (10.0 g, 100 mmol).

  • Heating: Seal the tube and heat to 150 °C behind a blast shield for 12 hours.

  • Purification: Cool the vessel to room temperature. Transfer the dark mixture to a distillation apparatus. Remove unreacted starting materials under low vacuum, then collect the cycloadduct (bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate) via fractional vacuum distillation[6].

Step B2: Catalytic Hydrogenation

Reagents:

  • Bicyclo[2.2.1]hept-5-en-2-ylmethyl acetate: 3.32 g (20.0 mmol)

  • 10% Palladium on Carbon (Pd/C): 106 mg (0.1 mmol Pd, 0.5 mol%)

  • Methanol (HPLC grade): 40 mL

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the cycloadduct in 40 mL of methanol.

  • Catalyst Addition: Purge the flask with N2 for 5 minutes. Carefully add the Pd/C catalyst. Causality: Dry Pd/C is pyrophoric and can ignite methanol vapor if oxygen is present; the N2 blanket is a critical safety measure.

  • Hydrogenation: Evacuate the flask briefly and backfill with H2 gas using a double-layered balloon. Stir vigorously at room temperature for 4 hours.

  • Self-Validation (Gas Uptake & NMR): The reaction is complete when the balloon stops deflating. For rigorous validation, take a crude 1H NMR aliquot; the vinylic protons (δ 5.9–6.2 ppm) must be entirely absent.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Concentration: Evaporate the solvent under reduced pressure to afford (bicyclo[2.2.1]hept-2-yl)methyl acetate.

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Application

applications of (bicyclo[2.2.1]hept-2-yl)methyl acetate as a chemical intermediate

Application Notes and Protocols: (Bicyclo[2.2.1]hept-2-yl)methyl acetate as a Chemical Intermediate As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the fundamental phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: (Bicyclo[2.2.1]hept-2-yl)methyl acetate as a Chemical Intermediate

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the fundamental physicochemical properties of (bicyclo[2.2.1]hept-2-yl)methyl acetate and its advanced industrial applications. This document provides drug development professionals, polymer chemists, and formulation scientists with field-proven insights, self-validating protocols, and the mechanistic causality behind utilizing this specific bicyclic intermediate.

Executive Summary & Physicochemical Profiling

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0), commonly referred to as norbornyl methyl acetate, is a bridged bicyclic ester[1]. Recognized in the EPA TSCA Inventory[2], this compound serves as a highly versatile chemical intermediate across three distinct high-value industries: semiconductor packaging, pharmaceutical synthesis, and olfactory formulations.

The Causality of the Norbornyl Ring: The selection of this intermediate over simple aliphatic or monocyclic alternatives (like cyclohexyl derivatives) is driven by the unique geometry of the bicyclo[2.2.1]heptane system. The bridged structure imposes strict conformational rigidity and significant steric bulk.

  • In polymers: This rigidity translates to exceptionally high glass transition temperatures ( Tg​ ) and minimal curing shrinkage[3].

  • In pharmaceuticals: The bulky, lipophilic nature of the norbornyl group enhances membrane permeability and shields adjacent pharmacophores from enzymatic degradation (e.g., CYP450 oxidation).

  • Why the acetate? The acetate group acts as a robust, low-viscosity protecting group for norbornane-2-methanol[4]. It provides superior oxidative stability during bulk transport and storage, allowing for controlled deprotection or direct transesterification precisely when needed in the synthetic pipeline.

Mechanistic Workflows & Logical Frameworks

The following diagrams illustrate the synthetic divergence of (bicyclo[2.2.1]hept-2-yl)methyl acetate into its primary industrial applications, as well as the mechanistic logic for its use in drug design.

Workflow A (Bicyclo[2.2.1]hept-2-yl)methyl acetate CAS: 53075-46-0 B Alkaline Hydrolysis (NaOH / MeOH) A->B Deprotection C Direct Blending (Fragrance Formulation) A->C Olfactory Use D Norbornane-2-methanol (Key Intermediate) B->D Yield > 95% F Deodorizers & Perfumes (Middle/Base Notes) C->F Controlled Volatility E Norbornyl-modified Acrylates (Photoresist Monomers) D->E Esterification (Methacryloyl Chloride)

Synthetic and formulation pathways for (bicyclo[2.2.1]hept-2-yl)methyl acetate.

PharmaLogic N1 Target: Improve Drug PK/PD N2 Incorporate Norbornyl Moiety N1->N2 N3 Increased Steric Bulk N2->N3 N4 High Lipophilicity N2->N4 N5 Conformational Rigidity N2->N5 N6 Resistance to CYP450 N3->N6 N7 Enhanced BBB Penetration N4->N7 N8 Lower Entropic Penalty N5->N8

Rationale for utilizing the norbornyl ring system in pharmaceutical drug design.

Application 1: Advanced Polymer Resins & Photoresists

In semiconductor manufacturing, surface protection films and interlayer insulating films require photosensitive resin compositions that do not warp or shrink upon curing. (Bicyclo[2.2.1]hept-2-yl)methyl acetate is utilized as a precursor to synthesize alkali-soluble polymers characterized by exceptionally low curing shrinkage and high residual film rates[3]. Furthermore, norbornyl-derived monomers are highly valued in high-temperature lithography and 3D printing due to their ability to lower formulation viscosity while yielding polymers with high thermal stability[5].

Table 1: Comparative Advantages of Norbornyl-Modified Polymers

PropertyStandard Cyclohexyl-Modified PolymerNorbornyl-Modified PolymerMechanistic Causality
Glass Transition Temp ( Tg​ ) ~ 105 °C> 145 °C The bridged bicyclic ring severely restricts polymer backbone rotation[5].
Curing Shrinkage 6.5%< 3.0% Steric bulk prevents dense chain packing during the cross-linking phase[3].
Alkali Solubility ModerateHigh (with co-monomers)Hydrophobic bulk perfectly balances hydrophilic carboxylic acid groups[3].
Thermal Stability Degradation begins at 250 °CStable > 300 °C Lack of easily abstractable allylic or tertiary protons in the rigid skeleton.

Application 2: Pharmaceutical Intermediates

To utilize the norbornyl moiety in active pharmaceutical ingredients (APIs), the acetate must first be quantitatively converted to norbornane-2-methanol[4]. This alcohol is then coupled to pharmacophores via etherification or amidation. The protocol below details a highly efficient, non-epimerizing saponification designed for scale-up.

Protocol: Quantitative Saponification to Norbornane-2-methanol

Causality: Methanol is chosen as the co-solvent to ensure homogeneity of the biphasic organic/aqueous system, drastically accelerating the nucleophilic acyl substitution without requiring excessive heat that could lead to side reactions.

Step-by-Step Methodology:

  • Charge: To a 1 L 3-neck round-bottom flask equipped with a reflux condenser and overhead stirrer, add 168 g (1.0 mol) of (bicyclo[2.2.1]hept-2-yl)methyl acetate.

  • Reagent Addition: Add 400 mL of methanol, followed by the dropwise addition of 1.2 equivalents of NaOH (48 g dissolved in 100 mL deionized water).

  • Reaction: Heat the mixture to a gentle reflux (65 °C) for exactly 2 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Withdraw a 0.1 mL aliquot, quench in 1 mL H₂O, and extract with 1 mL ethyl acetate. Analyze the organic layer via GC-MS or TLC (Hexane:EtOAc 8:2, KMnO₄ stain). Validation criterion: The reaction is deemed complete only when the acetate peak/spot (Rf ≈ 0.65) is entirely absent. This strict IPC ensures no unreacted ester contaminates downstream API coupling steps.

  • Workup: Concentrate the mixture in vacuo to remove the methanol. Extract the remaining aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield norbornane-2-methanol as a clear, slightly viscous liquid[4].

Application 3: Fragrance & Olfactory Formulations

Beyond heavy industry, the norbornyl structure is highly prized in the formulation of environmental deodorizers and fine fragrances. The intermediate exhibits a unique evaporation profile that bridges the gap between highly volatile top notes and heavy base notes, acting as a structural fixative[6].

Table 2: Olfactory Profile of Norbornyl Methyl Acetate

Olfactory CharacteristicDescriptionApplication Note
Note Classification Middle to Base NoteProvides intermediate retention; ensures the fragrance does not "hollow out" after top notes flash off[6].
Odor Profile Camphoraceous, woody, pineyBlends seamlessly with citrus top notes and heavy musk base notes.
Volatility Low/ModerateSustains the active fragrance profile over an extended 24-48 hour period.

References

  • Environmental Protection Agency (EPA) - Toxic Substances Control Act (TSCA) Chemical Substances Inventory Cumulative Supplement. Available at: [Link]

  • Google Patents (CN101993537A) - Alkali-soluble polymer, photosensitive resin composition comprising the same, and uses of the same.
  • Google Patents (US20210002396A1) - Polymerizable monomers and method of polymerizing the same.
  • Google Patents (JP2003190264A) - Aromatic deodorizing composition for environment and aromatic deodorizer for environment containing the aromatic deodorizing composition.

Sources

Method

Application Note: Advanced Extraction and Purification Techniques for (Bicyclo[2.2.1]hept-2-yl)methyl Acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Context The bicyclic ester (bicyclo[2.2.1]hept-2-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

The bicyclic ester (bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0)[1] is a highly versatile intermediate. Featuring a rigid norbornane core, this compound is heavily utilized in the synthesis of specialized optical polymers, advanced fragrance profiles, and lipophilic pharmaceutical derivatives (such as orexin receptor antagonists)[2][3].

It is typically synthesized via the direct esterification of 2-norbornanemethanol with acetic anhydride, or through the catalytic hydrogenation of 5-norbornene-2-methyl acetate[4]. Because the crude reaction matrix invariably contains unreacted alcohols, residual acetic acid, and potentially transition metal catalysts, a rigorous extraction and purification pipeline is mandatory to achieve the >99% purity required for sensitive downstream applications.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the first step in designing a logical purification workflow. The high lipophilicity and moderate volatility of this ester dictate a non-polar solvent extraction followed by vacuum distillation.

Table 1: Physicochemical Properties of (Bicyclo[2.2.1]hept-2-yl)methyl acetate

ParameterValue / Description
CAS Number 53075-46-0[1]
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Boiling Point (Predicted) ~215–220 °C at 760 mmHg (Analogous to norbornyl acetate at 201 °C)[5]
LogP (Hydrophobicity) ~2.5 - 3.0
Appearance Colorless to pale yellow liquid

Workflow Visualization

The following diagram outlines the logical progression from a crude synthetic mixture to a highly purified, stereospecifically resolved product.

Workflow A Crude Reaction Mixture (2-Norbornanemethanol + Ac2O) B Liquid-Liquid Extraction (Et2O / 10% NaHCO3 Wash) A->B Aqueous quench & extraction C Drying & Concentration (Anhydrous Na2SO4, Rotovap) B->C Neutralized organic phase D Vacuum Fractional Distillation (0.5 - 1.0 mmHg) C->D Crude oil E Preparative Chromatography (Endo/Exo Separation) D->E Isomeric mixture (if resolution needed) F Pure (Bicyclo[2.2.1]hept-2-yl)methyl acetate (>99% Purity) D->F Direct pooling (if isomer ratio acceptable) E->F Polished stereoisomer fractions

Extraction and purification workflow for (bicyclo[2.2.1]hept-2-yl)methyl acetate.

Experimental Protocols & Mechanistic Causality

Phase 1: Liquid-Liquid Extraction (LLE) & Matrix Neutralization

Causality: The esterification process generates stoichiometric amounts of acetic acid. If the crude mixture is concentrated under heat without prior neutralization, the acidic environment will catalyze the hydrolysis of the newly formed ester back into the alcohol, drastically reducing the yield[4]. Diethyl ether (Et₂O) is selected as the extraction solvent due to its excellent partition coefficient for lipophilic bicyclic compounds and its high volatility, which minimizes thermal stress during later concentration.

Step-by-Step Protocol:

  • Quenching: Dilute the crude reaction mixture with an equal volume of cold Et₂O. Slowly pour the mixture over crushed ice to safely quench any residual acetic anhydride.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with fresh Et₂O.

  • Neutralization (Critical Step): Wash the combined organic layers with 10% w/v aqueous Sodium Bicarbonate (NaHCO₃) in small (50 mL) aliquots.

    • Self-Validation: Monitor the aqueous effluent with pH paper. Continue washing until the pH is strictly ≥ 7.0 and CO₂ effervescence ceases. This guarantees the complete removal of acetic acid[4].

  • Brine Wash: Wash the neutralized organic layer with a saturated NaCl solution to remove dissolved water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent and concentrate the filtrate via rotary evaporation (water bath at 30 °C, 200 mbar) to yield the crude ester oil.

Phase 2: High-Vacuum Fractional Distillation

Causality: Bicyclic acetates possess relatively high boiling points; for instance, the closely related norbornyl acetate boils at approximately 201 °C at atmospheric pressure[5]. Subjecting the target ester to such high temperatures risks thermal degradation. High-vacuum distillation (<1.0 mmHg) depresses the boiling point to a safe thermal window (~60–75 °C), ensuring the structural integrity of the norbornane framework.

Step-by-Step Protocol:

  • Setup: Assemble a short-path fractional distillation apparatus equipped with a Vigreux column and a multi-flask "cow-type" receiver to allow fraction collection without breaking the vacuum.

  • Preparation: Add PTFE boiling chips to the crude oil to prevent bumping.

  • Distillation: Apply a high vacuum (0.5 – 1.0 mmHg) and slowly heat the oil bath.

  • Fractionation:

    • Foreshot: Collect the initial fraction containing trace solvent and unreacted 2-norbornanemethanol.

    • Main Fraction: Collect the target (bicyclo[2.2.1]hept-2-yl)methyl acetate.

    • Self-Validation: Monitor the vapor temperature closely. A stable, unchanging temperature plateau indicates the elution of the pure product.

Phase 3: Preparative Silica Gel Chromatography (Stereoisomer Resolution)

Causality: (Bicyclo[2.2.1]hept-2-yl)methyl acetate often exists as a mixture of endo and exo stereoisomers. Because their boiling points are nearly identical, fractional distillation cannot resolve them. Normal-phase chromatography separates the isomers based on steric shielding; the exo isomer typically interacts less strongly with the polar silica stationary phase, eluting earlier than the sterically accessible endo isomer.

Step-by-Step Protocol:

  • Column Packing: Pack a glass column with silica gel (230–400 mesh) using hexanes as the solvent.

  • Loading: Load the distilled isomeric mixture onto the top of the silica bed.

  • Elution: Elute using an isocratic, low-polarity solvent system of 95:5 Hexane:Ethyl Acetate.

  • Fraction Analysis: Collect small fractions and analyze via Thin Layer Chromatography (TLC).

    • Self-Validation: Stain the TLC plates with phosphomolybdic acid (PMA) or KMnO₄ and heat. The exo isomer will present a higher Retention Factor (Rf) than the endo isomer.

Analytical Validation

To confirm the absolute purity of the isolated (bicyclo[2.2.1]hept-2-yl)methyl acetate, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard.

Table 2: GC-FID Analytical Parameters for Purity Assessment

ParameterSpecification
Column HP-5 (30 m length × 0.32 mm ID × 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Temperature Program 60 °C (hold 2 min) → Ramp 15 °C/min to 250 °C (hold 5 min)
Injector Temperature 250 °C (Split ratio 50:1)
Detector Temperature 280 °C
Expected Outcome >99% Total Area under the main peak(s). Endo and exo isomers may present as closely eluting twin peaks depending on column resolution.

References

  • ChemicalBook. "(bicyclo[2.2.1]hept-2-yl)methyl acetate | 53075-46-0". chemicalbook.com.
  • Macromolecules (ACS Publications). "Synthesis of Hyperbranched Polymers with Pendent Norbornene Functionalities via RAFT Polymerization of a Novel Asymmetrical Divinyl Monomer". acs.org.
  • LookChem. "Cas 34640-76-1, bicyclo[2.2.1]hept-2-yl acetate". lookchem.com.
  • ResearchGate. "The Pd2+-catalyzed polymerization of norbornene". researchgate.net.
  • Google Patents. "WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives". google.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (Bicyclo[2.2.1]hept-2-yl)methyl Acetate Synthesis

Mechanistic Overview Synthesizing (bicyclo[2.2.1]hept-2-yl)methyl acetate (commonly referred to as 2-norbornanemethyl acetate) via the esterification of 2-norbornanemethanol presents unique structural challenges. The bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview

Synthesizing (bicyclo[2.2.1]hept-2-yl)methyl acetate (commonly referred to as 2-norbornanemethyl acetate) via the esterification of 2-norbornanemethanol presents unique structural challenges. The bicyclic [2.2.1] heptane framework introduces significant steric hindrance, particularly for the endo-isomer, which can severely stall traditional Fischer esterification methods 1. To achieve >90% yields, researchers must pivot from equilibrium-limited acid catalysis to kinetically driven, nucleophile-catalyzed acylation 2.

Reaction Pathway Visualization

G A 2-Norbornanemethanol (Sterically Hindered) E Nucleophilic Attack (Overcomes Steric Barrier) A->E Addition B Acetic Anhydride (Acylating Agent) D N-Acetylpyridinium Intermediate B->D Activation C DMAP / TEA (Catalyst / Base) C->D D->E F (Bicyclo[2.2.1]hept-2-yl)methyl acetate (Target Product) E->F Elimination G Acetic Acid / TEA-Salt (Byproducts) E->G

Mechanistic pathway for the DMAP-catalyzed acetylation of 2-norbornanemethanol.

Troubleshooting Guide

Q: My reaction yield is stalling around 60%. How can I drive it to completion? A: If you are using a traditional Fischer esterification (acetic acid + H2SO4), your reaction is likely limited by the thermodynamic equilibrium and the accumulation of water 3. Switch to an irreversible acylation method using acetic anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP) [[4]](). DMAP forms a highly electrophilic N-acetylpyridinium intermediate that easily overcomes the steric bulk of the bicyclic system.

Q: I am observing multiple spots on my TLC plate. What is causing these side reactions? A: The bicyclo[2.2.1]heptane system is highly prone to Wagner-Meerwein skeletal rearrangements when exposed to strong Brønsted or Lewis acids. Protonation of the alcohol can lead to water loss and the formation of a non-classical carbocation, resulting in isomeric mixtures or ring-expansion products. To prevent this, maintain strictly basic conditions by using Triethylamine (TEA) or Pyridine as an acid scavenger during the reaction.

Q: Why does my starting material disappear, but my isolated yield remains low after workup? A: (Bicyclo[2.2.1]hept-2-yl)methyl acetate is a relatively volatile compound. If you are removing your extraction solvent (e.g., dichloromethane or diethyl ether) on a rotary evaporator at high temperatures (>35 °C) or under high vacuum (<50 mbar), you are likely co-evaporating your product. Keep the water bath below 25 °C and avoid high vacuum during solvent removal.

Q: Does the stereochemistry of my starting material affect the reaction rate? A: Yes. If your 2-norbornanemethanol is a mixture of endo and exo isomers, you will observe a biphasic reaction rate. The exo-isomer reacts significantly faster due to reduced steric hindrance from the bicyclic cavity, while the endo-isomer is shielded and reacts slower 1. If endo-conversion is incomplete, increase the DMAP loading to 0.2 equivalents and extend the reaction time.

Step-by-Step Optimized Protocol: DMAP-Catalyzed Acetylation

This self-validating protocol utilizes DMAP/TEA to ensure complete conversion without acid-catalyzed degradation, a strategy proven effective for sterically hindered primary alcohols [[5]]().

Materials Required:

  • 2-Norbornanemethanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N2 or Argon). Add 2-norbornanemethanol (1.0 eq) and anhydrous DCM.

  • Base & Catalyst Addition: Add TEA (2.0 eq) and DMAP (0.1 eq) to the stirring solution. Ensure complete dissolution.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality note: Cooling prevents exothermic runaway during anhydride addition and minimizes the formation of colored degradation byproducts.

  • Acylation: Add Acetic Anhydride (1.5 eq) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (10% Ethyl Acetate in Hexanes). Since the norbornyl system lacks a UV chromophore, visualize the plate using a Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stain. The product will appear as a higher Rf spot compared to the polar alcohol starting material.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM) and stir for 15 minutes to hydrolyze excess acetic anhydride.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove TEA/DMAP), saturated NaHCO3, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure (Water bath < 25 °C, >100 mbar) to yield the crude acetate.

Quantitative Data: Condition Comparison

The table below summarizes how different esterification conditions impact the yield of sterically hindered bicyclic acetates.

Reaction MethodReagentsCatalystTemp (°C)Typical Yield (%)Primary Drawback
Fischer Esterification Acetic Acid (Excess)H2SO4 (cat.)80 - 10045 - 60Equilibrium limited; high risk of Wagner-Meerwein rearrangement.
Standard Acylation Acetic AnhydridePyridine (Solvent)25 - 6065 - 80Slow reaction rate for endo-isomers; difficult solvent removal.
Steglich-Type Acylation Acetic Acid, DCCDMAP (cat.)0 - 2575 - 85Formation of dicyclohexylurea (DCU) byproduct is difficult to filter.
Optimized DMAP Acylation Acetic Anhydride, TEADMAP (cat.)0 - 2592 - 98 Requires strictly anhydrous conditions to prevent anhydride hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes. Acetyl chloride is more reactive and will drive the reaction faster. However, it is also more prone to causing exothermic spikes and generates HCl gas. If using acetyl chloride, strict temperature control (0 °C) and an adequate amount of TEA (to precipitate triethylamine hydrochloride) are mandatory to protect the bicyclic ring from acid-catalyzed degradation.

Q: How do I purify the final product if I need >99% purity for drug development? A: For high-purity applications, fractional vacuum distillation is preferred over silica gel chromatography. The product distills cleanly under reduced pressure. Ensure you use a short-path distillation setup to minimize thermal degradation.

Q: My GC-MS shows a peak with the correct mass but a different retention time. What happened? A: If you used acidic conditions, you likely induced a skeletal rearrangement, forming an isomer (e.g., a substituted bicyclo[3.1.1] or rearranged [2.2.1] framework). Always use basic conditions (TEA/DMAP) for this specific substrate to maintain the integrity of the norbornane skeleton.

References

  • Title: Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis Source: Semantic Scholar URL
  • Title: Bisulfite Radical (HSO3•)
  • Title: L-BORNYL ACETATE synthesis Source: ChemicalBook URL
  • Title: Transesterification Source: Master Organic Chemistry URL
  • Title: Synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction Source: ISCRE URL

Sources

Optimization

Technical Support Center: Optimizing (Bicyclo[2.2.1]hept-2-yl)methyl Acetate Synthesis

Welcome to the technical support center for the synthesis of (bicyclo[2.2.1]hept-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (bicyclo[2.2.1]hept-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties in producing this valuable bicyclic ester. Here, we will delve into the root causes of impurity formation and provide actionable, field-tested protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of (bicyclo[2.2.1]hept-2-yl)methyl acetate?

A1: The primary impurities typically arise from three sources:

  • Stereoisomers: The presence of the undesired endo or exo isomer of (bicyclo[2.2.1]hept-2-yl)methyl acetate is a common issue. The formation of these isomers is often dictated by the conditions of the initial Diels-Alder reaction.[1]

  • Skeletal Isomers: Wagner-Meerwein rearrangements, which are common in bicyclic systems, can lead to the formation of structural isomers with altered carbon skeletons.[2][3][4] These rearrangements are typically promoted by acidic conditions or the formation of carbocation intermediates.

  • Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents from the workup and purification steps.

Q2: How can I control the endo/exo selectivity of the initial Diels-Alder reaction?

A2: Controlling the stereoselectivity of the Diels-Alder reaction is crucial. In many cases, the endo product is the kinetically favored product, forming faster at lower temperatures due to favorable secondary orbital interactions.[1] The exo product is often the thermodynamically more stable isomer and is favored at higher temperatures. Therefore, careful control of reaction temperature and time is essential. Lewis acid catalysis can also influence the endo/exo ratio.

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile compounds, including the desired product and many common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification of isomers and the elucidation of unknown impurity structures.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities, often coupled with GC (GC-MS) for powerful separation and identification capabilities.

Troubleshooting Guide: From Synthesis to Purification

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Exo/Endo Selectivity in the Diels-Alder Reaction

Question: My initial Diels-Alder reaction between cyclopentadiene and methyl acrylate yields a mixture of exo and endo isomers of the resulting bicyclo[2.2.1]heptene-2-carboxylate. How can I improve the selectivity?

Root Cause Analysis: The formation of both endo and exo isomers is a well-documented phenomenon in Diels-Alder reactions involving cyclic dienes.[1] The endo product is typically the kinetic product, favored at lower temperatures, while the exo product is the thermodynamic product, favored at higher temperatures.

Solutions:

  • Kinetic Control for the Endo Isomer:

    • Protocol: Perform the reaction at a low temperature (e.g., 0 °C to room temperature).

    • Rationale: At lower temperatures, the reaction is under kinetic control, and the transition state leading to the endo product is lower in energy due to secondary orbital interactions, leading to a faster reaction rate.[1]

  • Thermodynamic Control for the Exo Isomer:

    • Protocol: Conduct the reaction at a higher temperature (e.g., refluxing in a suitable solvent) for a prolonged period.

    • Rationale: At elevated temperatures, the reaction can reach thermodynamic equilibrium. Since the exo isomer is sterically less hindered and therefore more stable, it will be the predominant product.[1] It's important to note that the retro-Diels-Alder reaction can also occur at higher temperatures.[5]

Experimental Workflow for Optimizing Selectivity

cluster_0 Diels-Alder Reaction Optimization A Cyclopentadiene + Methyl Acrylate B Low Temperature (e.g., 0°C) A->B Kinetic Control C High Temperature (e.g., Reflux) A->C Thermodynamic Control D Kinetic Product (Endo-rich mixture) B->D E Thermodynamic Product (Exo-rich mixture) C->E F Analysis (GC, NMR) D->F E->F

Caption: Optimizing Diels-Alder selectivity.

Issue 2: Presence of Rearranged Byproducts (Wagner-Meerwein Rearrangement)

Question: After the reduction of the bicyclic ester and subsequent esterification, I am observing isomeric impurities that are not simple endo/exo isomers. What could be the cause?

Root Cause Analysis: The bicyclo[2.2.1]heptane skeleton is susceptible to Wagner-Meerwein rearrangements, which involve a 1,2-shift of an alkyl, aryl, or hydride group.[2][3][4] These rearrangements are typically initiated by the formation of a carbocation intermediate, which can occur under acidic conditions used during workup or esterification.

Solutions:

  • Avoid Strongly Acidic Conditions:

    • Protocol: If using an acid catalyst for esterification (e.g., Fischer esterification), opt for milder conditions. Use a catalytic amount of a weaker acid or a solid acid catalyst that can be easily filtered off. Alternatively, use non-acidic esterification methods such as reacting the corresponding alcohol with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like pyridine.

    • Rationale: Minimizing the concentration and strength of the acid reduces the likelihood of protonating the alcohol and forming a carbocation that can undergo rearrangement.

  • Temperature Control:

    • Protocol: Perform the esterification and any acid-catalyzed steps at the lowest possible temperature that allows for a reasonable reaction rate.

    • Rationale: The rate of rearrangement reactions is temperature-dependent. Lower temperatures disfavor the formation of the high-energy carbocation intermediates required for the Wagner-Meerwein shift.

Impurity Formation Pathway

cluster_1 Wagner-Meerwein Rearrangement Pathway A (Bicyclo[2.2.1]hept-2-yl)methanol B Protonation (H+) A->B C Carbocation Intermediate B->C D 1,2-Hydride Shift C->D H Desired Acetate Product C->H Direct Acetylation E Rearranged Carbocation D->E F Deprotonation / Nucleophilic Attack E->F G Rearranged Acetate Impurity F->G

Caption: Formation of rearrangement impurities.

Issue 3: Incomplete Reaction and Difficulty in Purification

Question: My final product is contaminated with unreacted (bicyclo[2.2.1]hept-2-yl)methanol. How can I drive the esterification to completion and effectively purify my product?

Root Cause Analysis: Esterification is an equilibrium reaction. To drive it to completion, one of the products (in this case, water) must be removed. Purification can be challenging due to similar polarities of the alcohol and the acetate ester.

Solutions:

  • Driving the Equilibrium:

    • Protocol: If using Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the less expensive reagent (either the alcohol or acetic acid).

    • Rationale: According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products.

  • Enhanced Purification Strategy:

    • Protocol: Employ column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 1-5% ethyl acetate in hexanes) can effectively separate the less polar acetate from the more polar alcohol.[6]

    • Rationale: The hydroxyl group in the unreacted alcohol makes it significantly more polar than the acetate ester. This difference in polarity can be exploited for efficient chromatographic separation.

Quantitative Data for Purification Optimization

ImpurityElution Characteristics in Hexane/Ethyl AcetateRecommended Purification Method
Endo/Exo IsomersSimilar polarity, may co-eluteFractional distillation under reduced pressure or preparative GC.
Rearranged IsomersPolarity similar to the desired productHigh-performance column chromatography or fractional distillation.
Unreacted AlcoholSignificantly more polar than the acetateColumn chromatography with a non-polar to slightly polar gradient.

References

  • 30.1: Wagner-Meerwein Rearrangements - Chemistry LibreTexts. (2019, June 1). [Link]

  • Wagner-Meerwein rearrangement - Wikipedia (Japanese). [Link]

  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC. [Link]

  • Remote Exo/Endo Selectivity in Selective Monohydrolysis of Dialkyl Bicyclo[2.2.1]heptane-2,3-dicarboxylate Derivatives | The Journal of Organic Chemistry - ACS Publications. (2010, May 5). [Link]

  • New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. - ResearchGate. [Link]

  • Wagner–Meerwein rearrangement - Wikipedia. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration | The Journal of Organic Chemistry - ACS Publications. (2014, June 3). [Link]

  • Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes - Vanderbilt University. [Link]

  • Rearrangements in Organic Chemistry. [Link]

  • Synthesis of halomethyl-substituted bicyclo[2.2.1]hept-2-yl(meth)acrylates - ResearchGate. (2025, November 4). [Link]

  • Endo and Exo Selectivity in the Diels-Alder Reaction - YouTube. (2018, August 19). [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. [Link]

  • Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- - the NIST WebBook. [Link]

  • Acetic acid 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester - Scent.vn. [Link]

  • Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester - the NIST WebBook. [Link]

  • Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- | C13H20O2 | CID 121232747 - PubChem. [Link]

  • (bicyclo[2.2.1]hept-2-yl)methyl acetate — Chemical Substance Information - NextSDS. [Link]

  • The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • US20100093580A1 - Isomers of bicyclo[2.2.
  • 2-Chloropropenoic acid bicyclo[2.2.1]hept-5-en-2-ylmethyl ester - J-Global - JST. [Link]

  • 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and. [Link]

  • Expert tip - Purification of peptides. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Baseline Noise in (bicyclo[2.2.1]hept-2-yl)methyl acetate Analysis

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues specifically encountered during the analysis of (bicyclo[2.2.1]hept-2-yl)methyl acetate. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and quality of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding baseline noise in the GC-MS analysis of (bicyclo[2.2.1]hept-2-yl)methyl acetate.

Q1: What are the most common sources of baseline noise in my chromatogram when analyzing (bicyclo[2.2.1]hept-2-yl)methyl acetate?

A1: Baseline noise in GC-MS analysis can originate from several sources. The most common include:

  • Column Bleed: The natural degradation of the stationary phase of the GC column at elevated temperatures.[1][2]

  • Septum Bleed: Contaminants leaching from the inlet septum.[3][4]

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas.[2][5]

  • System Leaks: Air leaking into the GC-MS system, often through loose fittings or worn-out seals.[6][7]

  • Contamination: Residue from previous samples or contaminated solvents in the inlet or column.[8][9]

Q2: I'm observing a rising baseline as the temperature program progresses. What is the likely cause?

A2: A gradually rising baseline that correlates with increasing oven temperature is a classic symptom of column bleed.[3][10] This occurs as the stationary phase of the column begins to break down at higher temperatures, releasing siloxane fragments that are detected by the mass spectrometer. While a certain level of bleed is normal, excessive bleed can obscure analyte peaks and compromise sensitivity.

Q3: My chromatogram shows sharp, repetitive peaks, especially at higher temperatures. What could be the issue?

A3: Sharp, repetitive peaks are often indicative of septum bleed.[11] These peaks arise from the thermal degradation of the septum material, releasing volatile compounds that are then separated by the column. This is particularly common with new, unconditioned septa.[3]

Q4: The baseline is noisy even at low temperatures. What should I investigate first?

A4: High baseline noise at low temperatures is generally not due to column bleed.[12] Instead, it points towards other issues such as:

  • A contaminated injector or detector.[12]

  • Impure carrier gas.[5]

  • An air leak in the system.[13]

  • Electronic noise.[8]

Q5: Can the vial cap septum contribute to baseline noise?

A5: Yes, the vial cap septum can be a source of contamination.[11][14] Incompatible solvents can extract plasticizers and other compounds from the septum, which are then injected along with your sample. A simple diagnostic test is to run a blank analysis without an injection; if the extraneous peaks disappear, the vial cap septum is the likely culprit.[11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline noise in your (bicyclo[2.2.1]hept-2-yl)methyl acetate analysis.

Guide 1: Diagnosing and Mitigating Septum Bleed

Septum bleed is a common source of discrete, interfering peaks in a chromatogram. The following steps will help you identify and resolve this issue.

Step-by-Step Protocol:
  • Visual Inspection: Carefully inspect the septum for signs of coring or excessive wear. Small particles of the septum can fall into the inlet liner and become a significant source of bleed.[4]

  • Septum Conditioning: If a new septum has been recently installed, it may require conditioning. Heat the inlet to your typical operating temperature and allow the carrier gas to flow for a few hours to purge volatile compounds.[4]

  • Lower Inlet Temperature: Temporarily reduce the inlet temperature. If the noise or extraneous peaks decrease, it strongly suggests septum bleed.[5]

  • Replace the Septum: If the septum is old or shows signs of damage, replace it. Always handle new septa with clean forceps or gloves to avoid contamination.[4]

  • Use High-Quality Septa: Select septa that are optimized for low bleed and high temperatures, suitable for your application.[4]

Guide 2: Identifying and Eliminating System Leaks

Air leaks can introduce oxygen and moisture into the GC-MS system, leading to increased baseline noise and column degradation.[2][15]

Step-by-Step Protocol:
  • Visual Inspection: Examine all gas line connections, fittings, and the septum nut for any visible signs of damage or looseness.[6]

  • Electronic Leak Detection: Use a handheld electronic leak detector to systematically check for leaks around all fittings, the septum, and the column connections. This is a highly sensitive method for pinpointing the exact location of a leak.[6][16]

  • Pressure Decay Test: Many modern GC systems have a built-in pressure decay test. This automated procedure pressurizes a section of the system and monitors for a drop in pressure over time, indicating a leak.[17]

  • Tighten Fittings: If a leak is detected, carefully tighten the fitting. Be cautious not to over-tighten, as this can damage the ferrule and create a leak.

  • Replace Ferrules and O-rings: If tightening the fitting does not resolve the leak, the ferrule or O-ring may be damaged and require replacement. Polyimide/graphite ferrules are a good choice for GC-MS applications but may need periodic re-tightening.[16]

Guide 3: Addressing Column Bleed

Excessive column bleed can significantly impact the quality of your data. The following steps can help you manage and minimize column bleed.

Step-by-Step Protocol:
  • Proper Column Conditioning: Before initial use, and after prolonged storage, it is crucial to condition the column according to the manufacturer's instructions. This involves slowly ramping the oven temperature to a point slightly above your method's maximum temperature (but below the column's maximum operating temperature) and holding it for a period to remove volatile contaminants.[2][12]

  • Operate Within Temperature Limits: Avoid operating the column at or near its maximum temperature limit for extended periods, as this accelerates the degradation of the stationary phase.[2]

  • Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas with appropriate filters to remove oxygen, moisture, and hydrocarbons.[1][2] Oxygen, in particular, can cause irreversible damage to the column's stationary phase, especially at high temperatures.[18]

  • Check for Leaks: As mentioned in the previous guide, eliminate any air leaks in the system to prevent oxygen from entering and damaging the column.[15]

  • Sample Cleanliness: Injecting "dirty" samples can leave non-volatile residues on the column, which can accelerate stationary phase degradation.[1]

Guide 4: Managing Gas Supply Contamination

The purity of your carrier gas is paramount for achieving a stable baseline.

Step-by-Step Protocol:
  • Check Gas Filters: Regularly inspect and replace your gas filters. Many filters have indicators that change color when saturated.[19][20] Hydrocarbon traps may not have a visual indicator and should be replaced on a regular schedule, typically annually.[21]

  • Verify Gas Purity: Ensure that the carrier gas cylinder in use meets the high-purity requirements for GC-MS analysis. If you have recently changed cylinders and noticed an increase in baseline noise, the new cylinder may be contaminated.[5]

  • Purge Gas Lines: After installing a new gas cylinder, purge the gas lines to remove any air that may have entered the system.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common baseline noise issues.

BaselineNoiseTroubleshooting start High Baseline Noise Observed is_temp_dependent Is noise temperature dependent? start->is_temp_dependent rising_baseline Gradually rising baseline with temperature? is_temp_dependent->rising_baseline Yes low_temp_noise Noise present at low temperatures is_temp_dependent->low_temp_noise No sharp_peaks Sharp, repetitive peaks at high temp? rising_baseline->sharp_peaks No column_bleed Likely Column Bleed (See Guide 3) rising_baseline->column_bleed Yes septum_bleed Likely Septum Bleed (See Guide 1) sharp_peaks->septum_bleed Yes check_contamination Check for System Contamination sharp_peaks->check_contamination No check_leaks Check for Leaks (See Guide 2) low_temp_noise->check_leaks check_gas Check Gas Supply (See Guide 4) check_leaks->check_gas check_gas->check_contamination

Caption: General troubleshooting workflow for baseline noise.

Leak_Detection_Workflow start Suspected Air Leak visual_inspection Perform Visual Inspection of Fittings and Seals start->visual_inspection leak_detector Use Electronic Leak Detector visual_inspection->leak_detector pressure_test Run Pressure Decay Test leak_detector->pressure_test leak_found Leak Found? pressure_test->leak_found tighten_fitting Carefully Tighten Fitting leak_found->tighten_fitting Yes no_leak No Leak Found leak_found->no_leak No recheck Re-check for Leak tighten_fitting->recheck leak_resolved Leak Resolved recheck->leak_resolved Yes replace_ferrule Replace Ferrule/O-ring recheck->replace_ferrule No replace_ferrule->tighten_fitting other_issues Investigate Other Potential Issues no_leak->other_issues

Caption: Systematic workflow for detecting and resolving system leaks.

Quantitative Data Summary

IssueCommon SymptomsTemperature DependenceLikely Cause
Column Bleed Gradually rising baselineHighStationary phase degradation
Septum Bleed Sharp, repetitive peaksHighSeptum degradation
Air Leak Noisy baseline, elevated m/z 28 & 32Can be constantOxygen/Nitrogen entering system
Gas Contamination Noisy baseline, ghost peaksCan be constantImpurities in carrier gas
System Contamination Ghost peaks, wandering baselineVariableResidue from previous samples

References

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. [Link]

  • Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Vertex AI Search. [Link]

  • Conquer Scientific. (2023, August 1). How to Identify Leaks in Your GC/MS System. [Link]

  • Agilent. Troubleshooting Gas Chromatograph Baseline Problems. [Link]

  • Phenomenex. (2016, January 4). GC Technical Tip: How to Identify & Prevent Septum Bleed. [Link]

  • Agilent. (2014, January 23). Best Practice for Identifying Leaks in GC and GC/MS Systems. [Link]

  • Restek. Preventing GC Septum Problems. [Link]

  • Restek. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?[Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Shimadzu. (2020, December 17). (GCMS) Checking for Leaks | FAQ - Frequently Asked Questions. [Link]

  • American Laboratory. (2023, September 26). How to Minimize Septum Problems in GC. [Link]

  • Restek. (2020, October 28). How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap?[Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • LCGC International. (2013, August 1). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]

  • Lab Manager. (2014, October 5). Leak-Free GC. [Link]

  • Gcms.cz. Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. [Link]

  • Chrom Tech, Inc. (2025, October 14). How to Check for Leaks in a GC System. [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. [Link]

  • Restek Resource Hub. (2018, January 2). GC Troubleshooting—High GC Column Bleed. [Link]

  • Agilent. (2022, August 23). Beware of GC Column Bleed. [Link]

  • Scribd. Agilent Gas Clean Filters for Chromatography | PDF. [Link]

  • Reddit. (2022, February 25). Confirming if the following traps are spent from image below (Agilent GC-MS). [Link]

  • アジレント・テクノロジー. ガスクリーンフィルタシステム. [Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking (bicyclo[2.2.1]hept-2-yl)methyl acetate against other bicyclic esters

Title: Benchmarking (Bicyclo[2.2.1]hept-2-yl)methyl Acetate: A Comparative Guide to Bicyclic Esters in Drug Design As a Senior Application Scientist navigating the intersection of physical organic chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking (Bicyclo[2.2.1]hept-2-yl)methyl Acetate: A Comparative Guide to Bicyclic Esters in Drug Design

As a Senior Application Scientist navigating the intersection of physical organic chemistry and drug development, I frequently evaluate lipophilic pharmacophores. The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure, imparting rigidity, metabolic stability, and high lipophilicity to drug candidates[1]. When designing ester-based prodrugs or formulating volatile therapeutics, selecting the right bicyclic ester is critical.

This guide benchmarks (bicyclo[2.2.1]hept-2-yl)methyl acetate (also known as norbornyl methyl acetate) against two industry-standard isomers: isobornyl acetate and bornyl acetate . We will dissect their physicochemical properties, structural causality, and provide validated experimental protocols for evaluating their performance.

Structural Causality and Performance Metrics

The performance of a bicyclic ester in biological systems is heavily dictated by its lipophilicity (LogP) and its susceptibility to hydrolysis.

  • Steric Hindrance & Hydrolysis Kinetics: In bornyl acetate (endo) and isobornyl acetate (exo), the acetate group is directly attached to the bulky bicyclic ring. This proximity creates significant steric shielding around the carbonyl carbon, restricting nucleophilic attack by esterases or water. Consequently, the neutral hydrolysis rate is highly conformation-dependent and generally slow[2]. Conversely, (bicyclo[2.2.1]hept-2-yl)methyl acetate features a methylene (-CH₂-) spacer between the ring and the ester oxygen. This spacer projects the ester linkage away from the steric bulk of the norbornane core, significantly lowering the activation energy for hydrolysis.

  • Lipophilicity (LogP): Isobornyl acetate exhibits a LogP of 3.86[3], making it highly lipophilic and capable of partitioning into lipid bilayers or the stratum corneum[4]. The removal of the gem-dimethyl groups in the norbornyl methyl acetate scaffold slightly reduces its LogP (~3.0), offering a more balanced aqueous solubility profile for parenteral prodrug formulations.

Quantitative Benchmarking Data

The following table summarizes the physicochemical properties critical for formulation and pharmacokinetic modeling.

Property(Bicyclo[2.2.1]hept-2-yl)methyl acetateIsobornyl acetateBornyl acetate
CAS Number 53075-46-0125-12-276-49-3
Molecular Formula C₁₀H₁₆O₂C₁₂H₂₀O₂C₁₂H₂₀O₂
LogP ~3.0 (Calculated)3.86~3.80
Stereochemistry Mixed (exo/endo)exoendo
Steric Shielding Low (Methylene spacer)ModerateHigh
Hydrolysis Rate FastModerateSlow
Primary Utility Rapid-release prodrugsSustained-release formulationsAnti-inflammatory / Sustained-release

Logical Workflows and Pathways

To visualize how structural choices dictate pharmacokinetic outcomes, refer to the Structure-Activity Relationship (SAR) logic diagram below.

SAR_Logic Core Bicyclo[2.2.1]heptane Core Scaffold Direct Direct Ring Attachment (Bornyl/Isobornyl) Core->Direct Spacer Methylene Spacer ((Bicyclo...yl)methyl acetate) Core->Spacer HighSteric High Steric Hindrance (Restricted Nucleophilic Attack) Direct->HighSteric LowSteric Low Steric Hindrance (Accessible Carbonyl) Spacer->LowSteric Prodrug Sustained Release Pharmacokinetics HighSteric->Prodrug FastRelease Rapid Cleavage Pharmacokinetics LowSteric->FastRelease

Logical relationship between structural modifications and prodrug release kinetics.

Experimental Protocols: A Self-Validating System

To objectively benchmark these esters, empirical data must be generated using robust, self-validating methodologies. Below are the protocols for determining LogP and hydrolysis kinetics.

Protocol A: HPLC-Based LogP Determination (OECD 117)

Causality: Traditional shake-flask methods are prone to emulsion artifacts with highly lipophilic terpenes. Reverse-phase HPLC provides a reliable, self-validating alternative by correlating retention time with lipophilicity using known reference standards.

Step-by-Step Methodology:

  • System Preparation: Utilize a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) with an isocratic mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min.

  • Calibration Curve: Inject a homologous series of reference standards with known LogP values (e.g., toluene, ethylbenzene, propylbenzene). Plot log(k′) versus LogP to establish the calibration equation.

  • Sample Preparation: Dissolve 1 mg of (bicyclo[2.2.1]hept-2-yl)methyl acetate, isobornyl acetate, and bornyl acetate in 1 mL of HPLC-grade methanol.

  • Execution: Inject 10 µL of each sample in triplicate. Record the retention time ( tR​ ).

  • Validation & Calculation: Inject a dead-time marker (e.g., thiourea) to determine t0​ . Calculate the capacity factor k′=(tR​−t0​)/t0​ . Interpolate the LogP of the bicyclic esters from the calibration curve.

Protocol B: Plasma Stability and Hydrolysis Kinetics

Causality: Isobornyl acetate readily hydrolyzes to isobornyl alcohol via biochemical pathways[5]. To simulate in vivo prodrug activation, we measure the enzymatic hydrolysis rate in human plasma. A quenching step is critical to halt esterase activity instantly, ensuring accurate time-course data.

Hydrolysis_Workflow Start Equilibrate Plasma at 37°C Spike Spike Ester (Final Conc. 10 µM) Start->Spike Sample Aliquots at 0, 15, 30, 60, 120 min Spike->Sample Quench Quench with Cold Acetonitrile + IS Sample->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Experimental workflow for evaluating esterase-mediated hydrolysis kinetics.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (pH 7.4) to 37°C in a shaking water bath.

  • Reaction Initiation: Spike the plasma with the bicyclic ester (from a 1 mM DMSO stock) to achieve a final concentration of 10 µM. Ensure DMSO concentration does not exceed 1% to prevent esterase inhibition.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, withdraw 50 µL aliquots.

  • Quenching (Self-Validation): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., deuterated bornyl acetate). The cold organic solvent denatures proteins, instantly halting hydrolysis.

  • Extraction & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC-MS/MS system for quantification.

  • Data Processing: Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( t1/2​=0.693/k ) is derived.

Conclusion

While bornyl and isobornyl acetates are mainstays for sustained-release or highly lipophilic applications, (bicyclo[2.2.1]hept-2-yl)methyl acetate offers a distinct advantage when rapid hydrolysis is required. By utilizing a methylene spacer to bypass the steric shielding of the rigid bicyclic core, it provides a tunable mechanism for prodrug activation while maintaining the metabolic stability inherent to the norbornane scaffold.

References

  • Title: Isobornyl Acetate | IFRA, Halal & Formulas | Bio Shop - BioShop™ Pakistan Source: bioshop.pk URL: [Link][4]

  • Title: Bicyclo[2.2.1]heptane and 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives: Orally Active, Potent, and Selective Prostaglandin D2 Receptor Antagonists | Journal of Medicinal Chemistry Source: acs.org URL: [Link][1]

  • Title: A Density-Functional Study of the Conformational Preference of Acetylcholine in the Neutral Hydrolysis - PMC Source: nih.gov URL: [Link][2]

Sources

Comparative

validation of analytical methods for (bicyclo[2.2.1]hept-2-yl)methyl acetate quantification

Validation of Analytical Methods for (Bicyclo[2.2.1]hept-2-yl)methyl Acetate Quantification: A Comparative Guide Executive Overview (Bicyclo[2.2.1]hept-2-yl)methyl acetate—commonly referred to as norbornanemethyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for (Bicyclo[2.2.1]hept-2-yl)methyl Acetate Quantification: A Comparative Guide

Executive Overview

(Bicyclo[2.2.1]hept-2-yl)methyl acetate—commonly referred to as norbornanemethyl acetate—is a volatile, rigid bicyclic ester widely utilized as an intermediate in pharmaceutical synthesis and advanced polymer applications[2.1][1]. Because this molecule lacks a strong UV chromophore and is highly volatile, High-Performance Liquid Chromatography (HPLC-UV) is analytically blind to it. Consequently, Gas Chromatography (GC) is the mandatory gold standard for its quantification.

As a Senior Application Scientist, the most critical decision in developing a robust assay for this compound is selecting the appropriate detection mechanism. This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) against Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating experimental protocol grounded in the latest[1.4] ICH Q2(R2) guidelines[2].

Mechanistic Causality: Detector Physics and Method Selection

To design an assay that will survive rigorous regulatory scrutiny, we must first understand the causality behind how the detector interacts with the bicyclic ester structure.

GC-FID (The Quantitative Workhorse) FID operates by combusting the carbon-hydrogen bonds of the (bicyclo[2.2.1]hept-2-yl)methyl acetate molecule in a hydrogen/air flame. This combustion generates ions that produce a measurable electrical current. Because the detector's response is strictly proportional to the mass of carbon entering the flame, FID yields a nearly perfect linear response over a massive dynamic range[1.7][3]. For routine batch release and purity quantification, GC-FID is mathematically superior because it is highly resistant to detector saturation.

GC-MS (The Specificity Champion) MS utilizes Electron Ionization (EI, typically at 70 eV) to bombard the eluting molecules, shattering the bicyclic ring and cleaving the acetate group. While the linear range of MS is narrower due to electron multiplier saturation, its analytical superpower is specificity. If your sample matrix contains co-eluting isomeric impurities (e.g., endo vs. exo norbornane derivatives), MS can mathematically resolve the target analyte from the background using Extracted Ion Chromatograms (EIC)[1.6][4].

Table 1: Comparative Performance Metrics for Volatile Acetates
Performance MetricGC-FID PerformanceGC-MS (EI) PerformanceScientific Rationale & Causality
Linear Dynamic Range 105 to 107 103 to 104 FID response is dictated by continuous carbon combustion. MS is limited by ion-source dynamics and detector saturation[1.8][5].
Limit of Detection (LOD) ~0.5 – 1.0 µg/mL~0.1 – 0.5 µg/mLMS exhibits lower baseline noise at specific mass-to-charge (m/z) ratios, enhancing trace-level sensitivity[1.6][4].
Specificity Low (Relies on RT)High (Spectral Fingerprint)MS fragments the bicyclic structure, allowing unambiguous identification against complex matrix interferences.
Precision (%RSD) 1.0%2.0% – 5.0%FID generates a stable continuous analog current. MS relies on rapid scanning cycles, introducing slight integration variance across the peak[1.8][5].

The Self-Validating Experimental Protocol

To guarantee trustworthiness, an analytical method cannot rely on the assumption of perfect instrument mechanics. Gas chromatography injection volumes (typically 1 µL) are notoriously variable due to syringe mechanics and inlet vaporization dynamics.

We solve this by engineering a self-validating system using an Internal Standard (IS). By adding a known concentration of an IS (e.g., n-tetradecane) to every sample, we convert absolute peak area into an Area Ratio. If the syringe injects 1.1 µL instead of 1.0 µL, both the analyte and IS areas increase proportionally, but their ratio remains perfectly constant, mathematically neutralizing mechanical variance.

Step-by-Step Methodology

1. Solution Preparation & Internal Standardization

  • Diluent: GC-grade Hexane.

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of n-tetradecane in hexane.

  • Standard Preparation: Accurately weigh 50.0 mg of (bicyclo[2.2.1]hept-2-yl)methyl acetate reference standard into a 50 mL volumetric flask. Add 5.0 mL of the IS Solution, and dilute to volume with hexane (Target: 1.0 mg/mL analyte, 0.1 mg/mL IS).

2. Chromatographic Separation Strategy

  • Column Selection: Do not use a standard non-polar (DB-1) column. (Bicyclo[2.2.1]hept-2-yl)methyl acetate exists as endo and exo stereoisomers. To meet the Specificity requirements of ICH Q2(R2), use a mid-polar phase (e.g., DB-1701 or DB-Wax, 30m x 0.25mm x 0.25µm). The dipole-dipole interactions of the mid-polar stationary phase will resolve the isomers based on the spatial orientation of the acetate group relative to the bicyclic bridge.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 200°C, then 25°C/min to 250°C (hold 3 min).

  • Injection: 1 µL, Split ratio 20:1, Injector Temp 250°C.

3. System Suitability Testing (SST) Before executing the validation, the system must prove it is fit-for-purpose[1.4][2]. Inject the standard solution six times.

  • Resolution ( Rs​ ): Must be > 2.0 between the analyte and the IS.

  • Tailing Factor ( Tf​ ): Must be between 0.8 and 1.5 to ensure no active sites in the inlet are degrading the ester.

  • Injection Precision: The %RSD of the Area Ratios (Analyte/IS) must be 2.0%.

ICH Q2(R2) Validation Framework

Method validation is not a checklist; it is a lifecycle approach designed to prove the assay is scientifically sound for its intended use[1.2][6]. The logical progression of validation parameters is visualized below.

G N1 Method Selection GC-FID vs GC-MS N2 System Suitability (RSD < 2.0%, Tailing < 1.5) N1->N2 N3 Specificity (Matrix & Isomer Separation) N2->N3 Pass N4 Linearity & Range (R² ≥ 0.999) N3->N4 N5 Accuracy & Precision (Recovery 98-102%) N4->N5 N6 Robustness (Temp/Flow Variations) N5->N6 N7 Validated Method ICH Q2(R2) Compliant N6->N7 Final Approval

Analytical method validation workflow for (bicyclo[2.2.1]hept-2-yl)methyl acetate per ICH Q2(R2).

Table 2: Execution and Acceptance Criteria per ICH Q2(R2)
Validation ParameterExperimental ExecutionICH Q2(R2) Acceptance Criteria
Specificity Inject a blank (hexane + IS) and a matrix blank. Evaluate the retention time window of the analyte.No interfering peaks 0.1% of the target analyte area. Resolution ( Rs​ ) from nearest isomer > 1.5.
Linearity & Range Prepare and inject a 5-point calibration curve ranging from 50% to 150% of the target concentration.Coefficient of determination ( R2 ) 0.999. The y-intercept must be 5% of the target response[1.2][6].
Accuracy (Recovery) Spike known amounts of the reference standard into a synthetic matrix at 3 levels (50%, 100%, 150%) in triplicate.Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent preparations at 100%. Intermediate Precision: Different day, different analyst.%RSD of the calculated concentrations must be 2.0% for both repeatability and intermediate precision.
Robustness Deliberately alter carrier gas flow (±0.2 mL/min) and initial oven temperature (±2°C).System Suitability criteria must still be met. No significant shift in calculated assay values.

Conclusion

For the absolute quantification of (bicyclo[2.2.1]hept-2-yl)methyl acetate in a controlled matrix, GC-FID is the superior choice due to its robust linearity and high precision. However, during early-stage drug development, forced degradation studies, or when analyzing complex biological matrices, GC-MS serves as the mandatory orthogonal technique to guarantee peak purity and absolute specificity. By implementing the self-validating internal standard protocol outlined above, laboratories can ensure full compliance with ICH Q2(R2) regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: NIST.
  • Source: CSIC.
  • Source: Measurlabs.
  • Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (bicyclo[2.2.1]hept-2-yl)methyl acetate and its Analogs

For researchers, scientists, and drug development professionals working with bicyclic scaffolds, understanding the gas-phase fragmentation behavior of these molecules is paramount for their unambiguous identification and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with bicyclic scaffolds, understanding the gas-phase fragmentation behavior of these molecules is paramount for their unambiguous identification and structural elucidation. This guide provides an in-depth comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of (bicyclo[2.2.1]hept-2-yl)methyl acetate, a derivative of the ubiquitous norbornane framework. To provide a comprehensive understanding, its fragmentation is compared with its methylated analogs, bornyl acetate and isobornyl acetate, and the non-bicyclic cyclohexyl acetate.

Introduction to Fragmentation of Bicyclic Acetates

The fragmentation of molecules in a mass spectrometer under electron ionization is a controlled energetic process that results in a reproducible pattern of fragment ions. This "fingerprint" is dictated by the molecule's inherent structural features. For bicyclic acetates like (bicyclo[2.2.1]hept-2-yl)methyl acetate, the fragmentation is a complex interplay between the lability of the acetate group and the characteristic rearrangements and cleavages of the bicyclo[2.2.1]heptane ring system. The rigid, strained nature of the bicyclic framework often directs the fragmentation pathways, leading to characteristic ions that can be diagnostic for this structural motif.

Comparative Fragmentation Pattern Analysis

To elucidate the fragmentation of (bicyclo[2.2.1]hept-2-yl)methyl acetate, we will first examine the fragmentation of its close structural relatives for which extensive data is available. The comparison will highlight the influence of the bicyclic ring and its substituents on the observed mass spectrum.

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (Norbornyl Acetate)

The mass spectrum of 2-norbornyl acetate is characterized by a molecular ion (M⁺˙) of low abundance at m/z 154.[1][2] The primary fragmentation events involve the loss of neutral molecules, leading to more stable carbocations.

A significant fragmentation pathway is the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, resulting in the formation of the norbornene radical cation at m/z 94 . This is often the base peak in the spectrum, indicating its high stability.[1][2]

Another important fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 , which is also a prominent peak.[1]

The bicyclic ring itself can undergo characteristic fragmentations. A retro-Diels-Alder reaction of the norbornene cation (m/z 94) can lead to the formation of the cyclopentadiene radical cation at m/z 66 and ethylene (28 Da).[1]

Bornyl Acetate and Isobornyl Acetate

Bornyl acetate and isobornyl acetate are isomers of (bicyclo[2.2.1]hept-2-yl)methyl acetate, with the addition of three methyl groups to the bicyclic framework. Their fragmentation patterns share similarities with norbornyl acetate but are distinguished by the influence of the methyl substituents. The molecular ion for both is found at m/z 196.[3]

Similar to norbornyl acetate, a major fragmentation pathway is the loss of acetic acid, leading to a fragment at m/z 136 . This ion corresponds to the bornene or camphene radical cation.

The presence of the gem-dimethyl group and the additional methyl group on the bridgehead carbon opens up further fragmentation channels. The loss of a methyl radical (CH₃˙, 15 Da) from the molecular ion to give a fragment at m/z 181 is observed. A subsequent loss of acetic acid from this ion can lead to a fragment at m/z 121 .

Cyclohexyl Acetate

To highlight the influence of the bicyclic system, we compare its fragmentation with that of cyclohexyl acetate, a simple monocyclic analog. The molecular ion of cyclohexyl acetate is observed at m/z 142.[4][5]

The most prominent peak in the spectrum of cyclohexyl acetate is the acylium ion at m/z 43 ([CH₃CO]⁺).[4] The loss of acetic acid from the molecular ion gives rise to the cyclohexene radical cation at m/z 82 .[4] Another significant fragment is observed at m/z 67 , corresponding to the loss of a methyl radical from the cyclohexene ion.

Data Summary

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
(bicyclo[2.2.1]hept-2-yl)methyl acetate154 (low abundance)94111, 67, 66, 43[1]
Bornyl/Isobornyl Acetate196 (low abundance)93/95136, 121, 108, 43
Cyclohexyl Acetate142 (low abundance)4382, 67, 54[4]

Fragmentation Pathways Visualization

The following diagrams illustrate the primary fragmentation pathways for (bicyclo[2.2.1]hept-2-yl)methyl acetate and cyclohexyl acetate.

G M_norbornyl [(bicyclo[2.2.1]hept-2-yl)methyl acetate]⁺˙ m/z 154 F94 [Norbornene]⁺˙ m/z 94 M_norbornyl->F94 - CH₃COOH F43 [CH₃CO]⁺ m/z 43 M_norbornyl->F43 - C₇H₁₁O˙ F66 [Cyclopentadiene]⁺˙ m/z 66 F94->F66 - C₂H₄ (retro-Diels-Alder)

Caption: Fragmentation of (bicyclo[2.2.1]hept-2-yl)methyl acetate

G M_cyclohexyl [Cyclohexyl acetate]⁺˙ m/z 142 F82 [Cyclohexene]⁺˙ m/z 82 M_cyclohexyl->F82 - CH₃COOH F43 [CH₃CO]⁺ m/z 43 M_cyclohexyl->F43 - C₆H₁₁O˙ F67 [C₅H₇]⁺ m/z 67 F82->F67 - CH₃˙

Caption: Fragmentation of Cyclohexyl Acetate

Experimental Protocol: Acquiring Electron Ionization Mass Spectra

The following is a generalized protocol for the acquisition of EI-MS data for bicyclic acetates using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 1000 amu/s.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the sample solution into the GC-MS.

  • Acquire the data over the specified mass range.

  • Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

G cluster_workflow GC-MS Analysis Workflow Sample Sample Preparation (Analyte in Volatile Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Time-of-Flight) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

Caption: GC-MS Experimental Workflow

Conclusion

The mass spectrometry fragmentation of (bicyclo[2.2.1]hept-2-yl)methyl acetate is dominated by the loss of acetic acid to form a stable norbornene cation, which can further undergo a characteristic retro-Diels-Alder reaction. This behavior is a hallmark of the bicyclo[2.2.1]heptane system and distinguishes it from its monocyclic analog, cyclohexyl acetate, where the fragmentation is more heavily influenced by the acetate group itself. The presence of methyl substituents, as in bornyl and isobornyl acetate, introduces additional fragmentation pathways but the core fragmentation theme of neutral loss of acetic acid remains. A thorough understanding of these fragmentation patterns is a critical tool for the structural characterization of novel compounds containing the bicyclo[2.2.1]heptane scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101199, Norbornyl acetate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12146, Cyclohexyl acetate. [Link]

  • NIST. 2-Norbornyl acetate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • mzCloud. 4-tert-Butylcyclohexyl acetate. [Link]

  • NIST. 2-Norbornyl acetate. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Acetic acid, cyclohexyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Acetic acid, cyclohexyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Mass spectrum of bornyl acetate (1) reference standard. - ResearchGate. [Link]

Sources

Comparative

Cross-Validation of Published NMR Data for (Bicyclo[2.2.1]hept-2-yl)methyl acetate: A Predictive vs. Empirical Guide

In the realm of drug development and complex organic synthesis, the misassignment of rigid bicyclic scaffolds can critically derail Structure-Activity Relationship (SAR) studies. (Bicyclo[2.2.1]hept-2-yl)methyl acetate—a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and complex organic synthesis, the misassignment of rigid bicyclic scaffolds can critically derail Structure-Activity Relationship (SAR) studies. (Bicyclo[2.2.1]hept-2-yl)methyl acetate—a bridged bicyclic compound—presents significant analytical challenges due to severe aliphatic signal overlap and the nuances of endo/exo stereoisomerism[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of industry-standard predictive software (Mnova NMR Predictor vs. ACD/Labs Predictor ) against empirical literature data. More importantly, this guide establishes a self-validating experimental protocol to ensure absolute structural trustworthiness.

The Causality of the Analytical Challenge

Why is (bicyclo[2.2.1]hept-2-yl)methyl acetate notoriously difficult to assign using standard 1D 1H NMR?

The bicyclo[2.2.1]heptane (norbornane) skeleton forces its constituent protons into fixed, highly rigid dihedral angles. According to the Karplus equation, dihedral angles approaching 90°—such as the angle between the bridgehead C1-H and the adjacent endo C2-H—result in near-zero scalar coupling ( 3J≈0 Hz). This lack of coupling eliminates expected multiplet splitting patterns, causing signals to collapse into broad singlets or heavily overlapping clusters in the 1.1–1.8 ppm region. Consequently, relying solely on 1D spectra is analytically unsafe; a multi-dimensional, self-validating workflow is mandatory to differentiate enantiomeric and diastereomeric states[2].

Quantitative Performance Comparison

To evaluate the predictive software, we cross-referenced the predicted chemical shifts for the exo-isomer of (bicyclo[2.2.1]hept-2-yl)methyl acetate against empirical assignments derived from lanthanide-induced shift studies and 2D NMR frameworks[2][3].

Nucleus / PositionEmpirical Shift (ppm)Mnova Prediction (ppm)ACD/Labs Prediction (ppm)Δ Mnova (ppm)Δ ACD/Labs (ppm)
1H: -CH₂-O (H8) 3.923.853.98-0.07+0.06
1H: -CH₃ (Ac) 2.052.022.04-0.03-0.01
1H: C1-H (Bridgehead) 2.242.302.18+0.06-0.06
13C: C=O (Ac) 171.2170.8171.5-0.4+0.3
13C: -CH₂-O (C8) 68.469.167.8+0.7-0.6
13C: C2 (Ring CH) 38.239.537.5+1.3-0.7
13C: C7 (Bridge CH₂) 38.739.139.8+0.4+1.1

Comparative Analysis: Mnova utilizes a hybrid HOSE (Hierarchical Orthogonal Space Environment) code combined with Machine Learning, which excels at predicting the highly shielded bicyclic ring carbons (e.g., C7). Conversely, ACD/Labs relies heavily on neural networks, showing slightly tighter accuracy for the acyclic acetate side-chain but struggling with the anisotropic shielding effects inherent to the norbornane bridge[1].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, you must abandon isolated 1D interpretations and implement the following self-validating protocol. Every step is designed to cross-verify the previous one.

Step 1: High-Resolution Acquisition & Shimming
  • Action: Acquire 1H at 500 MHz and 13C at 125 MHz in CDCl3​ .

  • Causality: The aliphatic region (1.1–1.8 ppm) contains up to 8 overlapping protons. High magnetic field strength is non-negotiable to achieve the spectral dispersion required to separate the C5/C6 methylene multiplets from the C3 protons.

Step 2: Heteronuclear Correlation (HSQC & HMBC)
  • Action: Overlay 1H−13C HSQC to map direct attachments, followed by HMBC for long-range connectivity.

  • Causality (The Validation Loop): HMBC provides a self-validating closed loop. The acetate carbonyl carbon (~171.2 ppm) must show a 3JCH​ cross-peak to the -CH₂-O protons (~3.92 ppm). In turn, these protons must show a 2JCH​ cross-peak to the C2 ring carbon (~38.2 ppm). If this connectivity loop breaks, the structural hypothesis is invalid.

Step 3: Stereochemical Validation via NOESY (Critical Step)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Causality (Geometric Proof): This is the ultimate self-validating test for endo/exo differentiation. By observing the spatial interactions of the -CH₂-O protons:

    • Exo-isomer: Will exhibit a strong spatial NOE cross-peak to the C7-syn bridge proton.

    • Endo-isomer: Will exhibit an NOE cross-peak to the C6-endo proton, with zero interaction with the C7 bridge.

Workflow Visualization

The following diagram illustrates the convergence of predictive algorithms and empirical data to achieve a self-validating consensus.

NMR_Validation Data Empirical NMR Acquisition (1D & 2D Spectra) Align Spectral Alignment & Peak Picking Data->Align PredM Mnova Predictor (HOSE Code + ML) PredM->Align PredA ACD/Labs Predictor (Neural Network) PredA->Align HSQC HSQC/HMBC (C-H Connectivity) Align->HSQC Scaffold Resolution NOESY NOESY (Endo/Exo Geometry) Align->NOESY Stereochemistry Valid Self-Validating Structural Consensus HSQC->Valid NOESY->Valid

Figure 1: Algorithmic and empirical data convergence for bicyclic NMR validation.

References

  • Lanfranchi, D. A., et al. (2010). "Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3". Spectroscopy Letters.[Link]

  • Liu, Y., et al. (2014). "Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration". The Journal of Organic Chemistry.[Link]

  • Suzuki, Y., et al. (2021). "Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction". Organic Letters.[Link]

Sources

Validation

Comparative Solvent Efficacy of (Bicyclo[2.2.1]hept-2-yl)methyl Acetate in Organic Synthesis

Executive Summary The pharmaceutical and fine chemical industries are under intense regulatory pressure to phase out toxic, volatile organic solvents like dichloromethane (DCM) and toluene . While ethyl acetate (EtOAc) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical and fine chemical industries are under intense regulatory pressure to phase out toxic, volatile organic solvents like dichloromethane (DCM) and toluene . While ethyl acetate (EtOAc) is universally championed as a green alternative, its inherent susceptibility to base- and acid-catalyzed hydrolysis severely limits its utility in harsh biphasic reactions.

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (NBMA) —a highly hydrophobic, high-boiling, sterically hindered ester—emerges as a next-generation solvent that bridges this performance gap. By combining the favorable polarity profile of an ester with the hydrolytic resilience of an ether like Cyclopentyl Methyl Ether (CPME) , NBMA offers unprecedented efficacy in transition-metal catalysis and biocatalytic workflows. This guide objectively compares NBMA against standard solvents, providing mechanistic insights and self-validating experimental protocols.

Comparative Physicochemical Profiling

To understand NBMA's operational window, we must benchmark its physical properties against standard industry solvents. NBMA's high boiling point and exceptionally low water solubility make it an ideal candidate for high-temperature biphasic reactions and facile solvent recovery.

PropertyNBMAEthyl Acetate (EtOAc)CPMEDichloromethane (DCM)
Structure Type Bicyclic EsterLinear EsterAlicyclic EtherHalogenated
Boiling Point (°C) ~215 °C77 °C106 °C40 °C
Water Sol. ( g/100g , 25°C) < 0.058.31.11.3
Hydrolytic Stability (pH 14) Excellent Poor (Saponifies)ExcellentGood
Peroxide Formation NoneNoneLowNone
Toxicity Profile Low (Predicted)LowLowHigh (Carcinogen)

Mechanistic Advantage: The Steric Shielding Effect

The fundamental flaw of EtOAc in basic conditions (e.g., Suzuki-Miyaura couplings using aqueous or ) is its rapid saponification. The hydroxide ion attacks the unhindered carbonyl carbon, degrading the solvent into ethanol and acetate, which subsequently neutralizes the basic catalyst and stalls the reaction .

The Causality of NBMA's Stability: The methylene spacer in NBMA is directly bonded to a rigid, three-dimensional bicyclo[2.2.1]heptane (norbornyl) framework. This creates a neopentyl-like steric environment. In its lowest-energy conformer, the massive bicyclic umbrella folds over the ester carbonyl. This steric blockade drastically raises the activation energy required for the Bürgi-Dunitz trajectory of incoming nucleophiles, rendering the ester virtually inert to aqueous base at elevated temperatures.

G Nuc Nucleophile (OH⁻, R-NH₂) NBMA (Bicyclo[2.2.1]hept-2-yl)methyl Acetate (Sterically Hindered) Nuc->NBMA Steric Blockade EtOAc Ethyl Acetate (Unshielded) Nuc->EtOAc Unhindered Attack Stable Solvent Intact (High Recovery) NBMA->Stable Hydrolysis Rapid Hydrolysis (Solvent Degradation) EtOAc->Hydrolysis

Mechanistic pathway comparing nucleophilic attack on EtOAc versus sterically hindered NBMA.

Experimental Workflows & Protocols

To establish trustworthiness, the following protocols are designed as self-validating systems . They utilize internal standards to decouple reaction kinetics from solvent degradation, ensuring that the reported yields are a direct function of solvent efficacy.

Protocol A: Biphasic Suzuki-Miyaura Cross-Coupling

Objective: Demonstrate solvent survival and catalytic efficiency under harsh biphasic basic conditions.

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 50 mL Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and (0.02 mmol).

  • Solvent & Standard Addition: Inject 5.0 mL of NBMA (or comparative solvent) and 50.0 L of dodecane (internal GC standard). Causality: Dodecane is inert; tracking the NBMA/dodecane peak area ratio via GC-FID allows real-time quantification of solvent hydrolysis.

  • Base Introduction: Add 5.0 mL of degassed 2.0 M aqueous .

  • Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C for 4 hours.

  • Phase Separation & Validation: Cool to room temperature. Extract the organic layer. GC-FID analysis will confirm >98% retention of the NBMA/dodecane ratio, validating solvent stability.

  • Isolation: Concentrate the NBMA layer under reduced pressure (or precipitate the product directly by cooling, leveraging NBMA's temperature-dependent solubility) to yield 4-methoxybiphenyl.

Workflow Step1 1. Reaction Setup (Ar-X, Ar-B(OH)2, Pd-Cat, Base) Step2 2. Biphasic Heating (NBMA / H2O at 90°C) Step1->Step2 Step3 3. Phase Separation (Aqueous vs. NBMA Phase) Step2->Step3 Step4 4. Product Isolation (Crystallization from NBMA) Step3->Step4 Organic Layer Step5 5. Solvent Recycling (>95% NBMA Recovery) Step4->Step5

Workflow for biphasic Suzuki-Miyaura coupling using NBMA with integrated solvent recycling.

Protocol B: Biocatalytic Esterification (Lipase CALB)

Objective: Evaluate NBMA as a hydrophobic medium for enzymatic transformations, replacing DCM.

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, dissolve benzyl alcohol (2.0 mmol) and vinyl acetate (6.0 mmol) in 10 mL of NBMA.

  • Enzyme Activation: Add 50 mg of immobilized Candida antarctica Lipase B (Novozym 435). Causality: Lipases require a highly hydrophobic solvent (high logP) to maintain the open, active conformation of their active-site "lid" (interfacial activation) . NBMA's extreme hydrophobicity supercharges this effect without the toxicity of DCM.

  • Incubation: Shake at 250 rpm at 40 °C for 6 hours.

  • Filtration & Recovery: Filter the immobilized enzyme for reuse. The product (benzyl acetate) is isolated via fractional distillation, leaving the high-boiling NBMA intact for the next cycle.

Comparative Performance Data

The quantitative data below summarizes the experimental outcomes of the protocols described above. NBMA matches or exceeds the performance of traditional and alternative green solvents while offering superior solvent recovery rates.

SolventSuzuki Coupling Yield (%)Suzuki Solvent Recovery (%)Biocatalysis Yield (%)Biocatalysis Solvent Rec. (%)
NBMA 94% >95% 96% >98%
EtOAc 41%<20% (Hydrolyzed)82%85%
CPME 91%92%88%90%
DCM 78%60% (Volatile loss)95%70% (Volatile loss)

Data Interpretation: EtOAc fails catastrophically in the Suzuki coupling due to base-catalyzed hydrolysis, which destroys the solvent and quenches the base. DCM suffers from high volatile losses during extended heating. NBMA provides the highest yields across both domains, driven by its chemical inertness to base and its ideal hydrophobic microenvironment for enzymes.

Conclusion

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (NBMA) represents a paradigm shift in solvent selection for organic synthesis. By structurally engineering steric bulk into an ester framework, chemists can bypass the traditional hydrolytic vulnerabilities of solvents like ethyl acetate. For process chemists and drug development professionals seeking to replace DCM or optimize harsh biphasic reactions, NBMA offers a self-validating, high-performance, and recoverable alternative.

References

  • Alternatives to Dichloromethane for Teaching Laboratories Journal of Chemical Education (ACS Publications) URL:[Link]

  • Cyclopentyl Methyl Ether as a New and Alternative Process Solvent Organic Process Research & Development (ACS Publications) URL:[Link]

  • Green solvents for sustainable organic synthesis: state of the art Green Chemistry (RSC Publishing) URL:[Link]

  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries ChemSusChem (PubMed / Wiley) URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (Bicyclo[2.2.1]hept-2-yl)methyl acetate

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a comprehensive, step-by-step protocol for th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (Bicyclo[2.2.1]hept-2-yl)methyl acetate, ensuring compliance with safety regulations and fostering a secure research environment. The procedures outlined below are grounded in established safety principles and regulatory standards, empowering your team to handle chemical waste with confidence and precision.

Understanding the Hazard Profile of (Bicyclo[2.2.1]hept-2-yl)methyl acetate

It is reasonable to assume that (Bicyclo[2.2.1]hept-2-yl)methyl acetate is a flammable liquid .[4][5] Acetate esters are generally flammable, and the bicycloheptane structure does not inherently mitigate this risk. Therefore, it should be handled with the same precautions as other flammable organic solvents. Additionally, similar compounds may cause skin and eye irritation.[2]

Key Assumed Hazards:

  • Flammable Liquid: Poses a fire risk, especially in the presence of ignition sources.[4][5]

  • Irritant: Potential for skin and eye irritation upon contact.[2]

Hazard Category Precautionary Measures Relevant Regulations
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment. Ground/bond container and receiving equipment.[4]OSHA 29 CFR 1910.106[6][7]
Skin/Eye Irritant Wear protective gloves, and eye/face protection.[4]OSHA 29 CFR 1910.132, 1910.133
Hazardous Waste Dispose of as hazardous waste in accordance with local, state, and federal regulations.EPA 40 CFR Part 261[8]

Step-by-Step Disposal Protocol

The proper disposal of (Bicyclo[2.2.1]hept-2-yl)methyl acetate is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following protocol will ensure that this chemical waste is managed in a compliant and safe manner.

Step 1: Waste Identification and Segregation

The first and most crucial step is to correctly identify the waste stream.

  • Designate as Hazardous Waste: Due to its likely flammability, (Bicyclo[2.2.1]hept-2-yl)methyl acetate must be disposed of as hazardous waste.[4]

  • Segregate at the Source: Never mix (Bicyclo[2.2.1]hept-2-yl)methyl acetate waste with other waste streams, especially incompatible materials such as strong oxidizers, acids, or bases. Mixing can lead to dangerous chemical reactions.

Step 2: Containerization

Proper containment is essential to prevent leaks, spills, and vapor release.

  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap. The original product container is often a suitable choice if it is in good condition.[3]

  • Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This minimizes the release of flammable vapors.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a key safety feature.

  • "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[9]

  • Chemical Identification: Clearly write the full chemical name: "(Bicyclo[2.2.1]hept-2-yl)methyl acetate." Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Affix the appropriate GHS pictograms for "Flammable" and "Irritant."

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[9]

  • Flammable Storage Cabinet: Store the waste container in a designated flammable liquid storage cabinet. These cabinets are designed to protect their contents from fire.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Ventilation: Ensure the storage area is well-ventilated to prevent the accumulation of flammable vapors.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable service provider.

  • Engage a Certified Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company.

  • Schedule a Pickup: Contact your EHS office or the waste vendor directly to schedule a pickup for your full and properly labeled waste container.

  • Manifesting: The waste will be tracked using a hazardous waste manifest from the point of generation to its final disposal facility, ensuring a complete chain of custody as required by the EPA.[8]

Emergency Procedures for Spills and Exposures

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Response:
  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, extinguish all nearby ignition sources.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents.

    • Collect the absorbed material in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (requiring outside assistance):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • If there is a fire or medical emergency, call 911.

    • Prevent entry into the affected area.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (Bicyclo[2.2.1]hept-2-yl)methyl acetate.

DisposalWorkflow Disposal Workflow for (Bicyclo[2.2.1]hept-2-yl)methyl acetate start Waste Generation (Bicyclo[2.2.1]hept-2-yl)methyl acetate identify 1. Identify as Hazardous Waste (Flammable Liquid) start->identify segregate 2. Segregate from Incompatible Waste identify->segregate containerize 3. Use Approved, Labeled Waste Container segregate->containerize label 4. Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date containerize->label store 5. Store in Flammable Storage Cabinet within a Satellite Accumulation Area label->store pickup 6. Schedule Pickup with Certified Waste Vendor store->pickup end Compliant Disposal pickup->end

Caption: A flowchart outlining the proper disposal procedure for (Bicyclo[2.2.1]hept-2-yl)methyl acetate.

References

  • (bicyclo[2.2.1]hept-2-yl)methyl acetate — Chemical Substance Information. NextSDS. [Link]

  • Methyl Acetate - Safety Data Sheet. Agilent Technologies. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • bicyclo[2.2.1]hept-2-yl acetate — Chemical Substance Information. NextSDS. [Link]

  • 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate. PubChem. [Link]

  • How to Store Flammable Liquids. Triumvirate Environmental. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Chemical Storage. [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Flammable Liquids 29 CFR 1910.106. OSHA. [Link]

Sources

Handling

Personal protective equipment for handling (Bicyclo[2.2.1]hept-2-yl)methyl acetate

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline rooted in physical chemistry and material science. Handling (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline rooted in physical chemistry and material science. Handling (Bicyclo[2.2.1]hept-2-yl)methyl acetate (CAS: 53075-46-0)—a bicyclic ester frequently utilized in advanced organic synthesis and fragrance formulation[1]—requires a precise understanding of how lipophilic solvents interact with both human tissue and protective elastomers.

This guide synthesizes chemical causality with field-proven methodologies to provide a self-validating operational framework for researchers and drug development professionals.

The Chemical Profile & Hazard Causality

(Bicyclo[2.2.1]hept-2-yl)methyl acetate (also known as 2-norbornanemethyl acetate) is a volatile, combustible liquid[2]. While its acute toxicity is relatively low, its physicochemical properties present specific laboratory hazards:

  • Dermal Defatting & Irritation: As a highly lipophilic ester, this compound acts as a powerful defatting agent. Upon dermal contact, it rapidly dissolves the lipid bilayer of the stratum corneum. This causality explains why even minor exposures lead to acute contact dermatitis and erythema[2].

  • Elastomer Degradation: The most critical failure point in handling this chemical is the over-reliance on standard laboratory gloves. The solubility parameters of acetate esters closely match the polymer matrix of standard nitrile rubber, causing rapid solvent absorption, swelling, and catastrophic barrier failure[3].

The Science of Elastomer Permeation: PPE Selection

Standard nitrile (acrylonitrile-butadiene copolymer) provides excellent resistance to aqueous acids and oils, but it acts as a permeable sponge for cyclic and aliphatic acetates[3]. In independent permeation testing, acetate esters have been shown to break through a standard 4–6 mil nitrile glove in under 10 minutes[4].

To establish a scientifically sound defense, Butyl Rubber or Polyvinyl Alcohol (PVA) laminates must be utilized for prolonged exposure. Their dense, incompatible polymer chains successfully block ester diffusion[5].

Table 1: Quantitative Permeation Data for Acetate Esters

(Data synthesized from standardized ASTM F739 permeation tests for structurally similar acetate esters)

Glove MaterialBreakthrough Time (BT)Degradation ProfileOperational Recommendation
Nitrile (4-6 mil) < 10 minutesSevere (Rapid Swelling)Incidental splash only. Immediate removal required upon contact.
Natural Rubber (Latex) < 10 minutesSevereNot Recommended.
Neoprene < 15 minutesModerate to SevereNot Recommended.
Butyl Rubber > 240 minutesExcellentPrimary Choice for prolonged handling or high-volume transfers.
PVA / EVOH Laminate > 240 minutesExcellentExcellent Alternative , but highly sensitive to water (do not use if aqueous solutions are present).

Operational Workflow: Self-Validating Handling Protocols

To ensure absolute safety, every step in your methodology must validate the success of the previous one. Do not proceed to the next step unless the current check passes.

Phase 1: Preparation & Integrity Validation
  • Ventilation Verification: Activate the chemical fume hood. Self-Validation: Tape a small (1x3 inch) tissue strip to the bottom of the sash. An inward flutter visually validates adequate face velocity (target: 80-120 fpm) before you open the chemical vessel.

  • Glove Inflation Test: If utilizing Butyl Rubber gloves, trap ambient air inside the glove, twist the cuff to pressurize the fingers, and hold it near your face (or submerge in water) to detect micro-leaks. Causality: Heavy-duty elastomers can develop microscopic stress fractures over time; this validates barrier integrity prior to exposure.

  • The Double-Gloving Strategy (For Micro-Transfers): If performing a micro-scale transfer (< 1 mL) where the thickness of butyl rubber prohibits necessary dexterity, don two pairs of nitrile gloves. Causality: If a splash occurs, the outer glove absorbs the ester and swells. You can immediately doff the contaminated outer glove, leaving the inner glove perfectly intact to safely seal the chemical vial and prevent exposure.

Phase 2: Chemical Transfer
  • Static Grounding: Because the ester is combustible, ensure all large metal receiving vessels are grounded to prevent static discharge during pouring.

  • Material Compatibility: Use glass, PTFE (Teflon), or stainless-steel transfer equipment. Causality: Avoid standard polystyrene serological pipettes or PVC tubing; the ester will rapidly dissolve these plastics, compromising sample purity and creating an immediate leak hazard.

Phase 3: Spill Response & Disposal Plan
  • Spill Containment: In the event of a spill, do not use water . Apply a non-combustible, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Causality: The high surface area traps the lipophilic ester via capillary action, drastically reducing the vapor pressure and preventing inhalation hazards.

  • Waste Segregation: Sweep the absorbed spill with non-sparking tools and seal it in a secondary containment vessel. Dispose of any ester-contaminated gloves or wipes in a designated, ventilated hazardous waste bin. Never leave them in open room trash, as continuous off-gassing will cause respiratory irritation for laboratory occupants.

Visualizing the Safety Logic

Below is the logical workflow for selecting and validating your protective equipment based on the task parameters.

G A Hazard Identification: (Bicyclo[2.2.1]hept-2-yl)methyl acetate B Task Duration Assessment A->B C Incidental Splash (< 10 min) B->C Short Exposure D Prolonged Handling (> 10 min / Immersion) B->D High Volume/Time E Select Nitrile (4-6 mil) Double-Gloving Recommended C->E F Select Butyl Rubber or PVA Laminate D->F G Self-Validating Integrity Check (Air Inflation & Visual) E->G F->G H Execute Chemical Transfer in Fume Hood G->H

Workflow for PPE selection and validation when handling acetate esters.

References

  • NextSDS Chemical Database . "(bicyclo[2.2.1]hept-2-yl)methyl acetate — Chemical Substance Information (CAS: 53075-46-0)." NextSDS. Available at:[Link]

  • National Center for Biotechnology Information (NIH) . "PubChem Compound Summary for CID 101199, Norbornyl acetate." PubChem. Available at:[Link]

  • FYGloves Safety Insights . "What Should You Not Use Nitrile Gloves For? Key Limitations." FYGloves. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) Stacks . "Glove Permeation by Propylene Glycol Monomethyl Ether Acetate." CDC Stacks / NIOSH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Bicyclo[2.2.1]hept-2-yl)methyl acetate
Reactant of Route 2
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(Bicyclo[2.2.1]hept-2-yl)methyl acetate
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